trans-4-Octene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCBBFNLDIMIK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872997 | |
| Record name | (4E)-4-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | trans-4-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18112 | |
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Vapor Pressure |
17.8 [mmHg] | |
| Record name | trans-4-Octene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18112 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14850-23-8, 592-99-4 | |
| Record name | trans-4-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octene, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Octene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (4E)-4-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-oct-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OCTENE, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of trans-4-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4-octene. The information is presented to support research, scientific analysis, and applications within drug development and other chemical industries. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.
Core Physicochemical Data
This compound is an acyclic olefin with the chemical formula C₈H₁₆.[1][2] It is a colorless liquid at room temperature and is sparingly soluble in water.[3][4] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₈H₁₆ | - |
| Molecular Weight | 112.21 | g/mol |
| Boiling Point | 122-123 | °C |
| Melting Point | -93.78 | °C |
| Density | 0.715 | g/mL at 25°C |
| Refractive Index | 1.412 | n20/D |
| Solubility in Water | Insoluble (sparingly soluble) | - |
Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a liquid compound like this compound.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure compound, the boiling point is a characteristic physical property.[6] A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.
-
Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block), and a stirring mechanism.[7]
-
Procedure:
-
A small amount of the liquid sample (e.g., this compound) is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][8]
-
The apparatus is assembled with the thermometer bulb positioned near the surface of the liquid.
-
The sample is heated gently and stirred.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]
-
2. Determination of Melting Point
Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The principle involves cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.
-
Apparatus: A melting point apparatus capable of controlled cooling and heating, and a sealed capillary tube containing the sample.[9]
-
Procedure:
-
A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.
-
The capillary tube is placed in a melting point apparatus that has been cooled to a temperature below the expected melting point.
-
The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature range from the point at which the first droplet of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[10] For a pure substance, this range should be narrow.
-
3. Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[11]
-
Apparatus: A pycnometer (density bottle) or a graduated cylinder, and an analytical balance.[11][12]
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[11][12]
-
A specific volume of this compound is added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[11]
-
The combined mass of the graduated cylinder and the liquid is measured.[11][12]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.[11] For higher accuracy, a pycnometer is used, which allows for a more precise determination of the volume.
-
4. Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[13] It is a characteristic property of a substance and can be used to identify it and assess its purity.[13]
-
Apparatus: An Abbe refractometer.[13]
-
Procedure:
-
A few drops of this compound are placed on the clean, dry prism of the Abbe refractometer.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-Octene, (E)- [webbook.nist.gov]
- 3. This compound | 14850-23-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. trans-4-オクテン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pennwest.edu [pennwest.edu]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Refractive index - Wikipedia [en.wikipedia.org]
Synthesis of trans-4-Octene from 1-Pentyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway to produce trans-4-octene, a valuable olefinic building block, starting from the terminal alkyne, 1-pentyne. The synthesis is a robust two-step process involving an initial carbon-carbon bond formation via alkylation, followed by a highly stereoselective reduction. This document outlines detailed experimental protocols, presents quantitative data, and visualizes the reaction workflow and mechanistic details to support research and development in synthetic organic chemistry.
Introduction
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications ranging from materials science to the synthesis of complex pharmaceutical agents. The geometry of the double bond is often critical to the biological activity and physical properties of a molecule. This guide focuses on the preparation of this compound, a disubstituted alkene with a defined trans (E) stereochemistry.
The synthetic strategy commences with the deprotonation of 1-pentyne to form a potent nucleophile, the pentynide anion. This anion then undergoes an SN2 reaction with an appropriate propyl electrophile to construct the eight-carbon backbone of 4-octyne. The crucial stereochemical outcome is determined in the second step, where a dissolving metal reduction of the internal alkyne, 4-octyne, selectively yields the desired this compound. This method is highly regarded for its reliability and high stereoselectivity in forming trans-alkenes.
Reaction Overview and Data Summary
The synthesis of this compound from 1-pentyne proceeds through the intermediate 4-octyne. The overall transformation can be summarized in the following two key steps:
-
Alkylation of 1-Pentyne: 1-Pentyne is deprotonated using a strong base, typically sodium amide (NaNH2) in liquid ammonia, to generate the sodium pentynide salt. This nucleophilic species is then alkylated with 1-bromopropane to yield 4-octyne.
-
Stereoselective Reduction of 4-Octyne: The internal alkyne, 4-octyne, is reduced using sodium metal in liquid ammonia. This dissolving metal reduction is highly stereoselective, affording the trans-alkene as the major product.
The quantitative data for this synthetic sequence is summarized in the table below.
| Step | Reaction | Reagents & Conditions | Yield (%) | Stereoselectivity (trans:cis) | Reference |
| 1 | Alkylation of 1-Pentyne | 1. NaNH2, liq. NH32. CH3CH2CH2Br | Good to Excellent | Not Applicable | General Knowledge |
| 2 | Reduction of 4-Octyne | Na, liq. NH3, -78 °C to -33 °C | >80 | >95:5 | [1] |
Experimental Protocols
Synthesis of 4-Octyne from 1-Pentyne (Alkylation)
Principle: The terminal proton of 1-pentyne is sufficiently acidic to be removed by a strong base like sodium amide. The resulting acetylide anion is a potent nucleophile that readily undergoes an SN2 reaction with a primary alkyl halide, such as 1-bromopropane, to form a new carbon-carbon bond.
Reagents:
-
1-Pentyne
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
1-Bromopropane (CH3CH2CH2Br)
-
Inert solvent (e.g., Tetrahydrofuran, THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for dry nitrogen or argon.
-
Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Slowly add a solution of 1-pentyne in a minimal amount of dry THF to the sodium amide suspension. Stir the mixture for 1-2 hours to ensure complete formation of the sodium pentynide.
-
Add 1-bromopropane dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature at or below the boiling point of ammonia (-33 °C).
-
After the addition is complete, allow the reaction to stir for several hours until completion (monitoring by TLC or GC is recommended).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Transfer the remaining residue to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to afford crude 4-octyne.
-
Purify the product by fractional distillation.
Synthesis of this compound from 4-Octyne (Dissolving Metal Reduction)
Principle: The reduction of an internal alkyne with sodium in liquid ammonia proceeds via a radical anion intermediate. Electron repulsion within this intermediate favors a trans-orientation of the alkyl substituents, leading to the stereoselective formation of the trans-alkene upon protonation by the ammonia solvent.
Reagents:
-
4-Octyne
-
Sodium metal (Na)
-
Liquid ammonia (NH3)
-
Ammonium chloride (NH4Cl) (for quenching)
-
Pentane or Hexane
Procedure:
-
In a three-necked flask equipped with a dry ice/acetone condenser, magnetic stirrer, and gas inlet, condense liquid ammonia at -78 °C.
-
Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring. The formation of a deep blue solution indicates the presence of solvated electrons.[1]
-
Add a solution of 4-octyne in a minimal amount of an inert solvent (e.g., pentane or THF) dropwise to the sodium-ammonia solution.
-
Maintain the reaction at or below -33 °C and stir until the blue color disappears, indicating the consumption of the sodium.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the white color of the suspended sodium amide disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
To the remaining residue, add water and extract the product with pentane or hexane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and carefully remove the solvent by distillation (this compound is volatile).
-
The product can be further purified by fractional distillation if necessary.
Visualizations
Overall Reaction Workflow
Caption: Synthetic route from 1-pentyne to this compound.
Mechanism of Dissolving Metal Reduction
Caption: Mechanism of the reduction of 4-octyne to this compound.
References
spectroscopic data for trans-4-octene (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to trans-4-Octene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the olefinic and aliphatic regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH=CH- | ~5.39 | Multiplet | 2H |
| -CH₂-CH= | ~1.96 | Multiplet | 4H |
| -CH₂-CH₃ | ~1.36 | Sextet | 4H |
| -CH₃ | ~0.89 | Triplet | 6H |
Table 1: ¹H NMR Data for this compound.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| -CH=CH- | ~130.9 |
| -CH₂-CH= | ~34.8 |
| -CH₂-CH₃ | ~22.9 |
| -CH₃ | ~13.9 |
Table 2: ¹³C NMR Data for this compound.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its alkene and alkane moieties.[3][4][5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3025 | =C-H stretch | Medium |
| ~2960-2850 | C-H stretch (alkane) | Strong |
| ~1670 | C=C stretch (trans) | Weak-Medium |
| ~1465 | C-H bend (alkane) | Medium |
| ~965 | =C-H bend (trans, out-of-plane) | Strong |
Table 3: Characteristic IR Absorption Bands for this compound.
The strong absorption band around 965 cm⁻¹ is particularly diagnostic for the presence of a trans-disubstituted double bond.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 112.22 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.[7][8]
| m/z | Relative Intensity | Assignment |
| 112 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - C₂H₅]⁺ |
| 69 | High | [M - C₃H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ (Allyl Cation) |
Table 4: Key Mass Spectrometry Fragments for this compound.
The fragmentation pattern is typical for an alkene, with cleavage occurring at the allylic position to form stable carbocations.[9]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-25 mg of the this compound sample.[10] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial.[10] Gently vortex to ensure complete dissolution.[10] Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[10]
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[10] The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming process to optimize the magnetic field homogeneity.[10]
-
Data Acquisition : Set the standard acquisition parameters for ¹H or ¹³C NMR. This includes defining the pulse angle, acquisition time, relaxation delay, and the number of scans.[10] Initiate the data acquisition.
-
Data Processing : After acquisition, the Free Induction Decay (FID) is converted to a spectrum via Fourier Transformation.[10] The spectrum is then phased, baseline corrected, and referenced to the solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Place a small drop of the liquid this compound sample on one plate and cover it with the second plate, ensuring a thin film is formed.
-
Instrument Setup : Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing : Identify and label the significant absorption bands in the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification before analysis.[11]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization - EI), causing the removal of an electron and the formation of a molecular ion (a radical cation).[11]
-
Mass Analysis : The positively charged molecular ion and any fragment ions are accelerated into a mass analyzer. The analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[11]
-
Detection : A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[11]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound(14850-23-8) 1H NMR [m.chemicalbook.com]
- 2. This compound(14850-23-8) 13C NMR [m.chemicalbook.com]
- 3. This compound(14850-23-8) IR Spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4-Octene, (E)- [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 4-Octene, (4E)- | C8H16 | CID 5357253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Octene, (E)- [webbook.nist.gov]
- 9. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Trans-4-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties and stability of trans-4-octene. The information is presented in a highly structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for key characterization techniques are also included, alongside visualizations of relevant chemical transformations and experimental workflows.
Thermodynamic Properties of this compound
The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and for process design. This section summarizes key quantitative data in a structured format.
Tabulated Thermodynamic Data
The following tables present the known thermodynamic properties of this compound. It is important to note that some values are calculated based on established models, while others are derived from experimental measurements.
| Property | Symbol | Value | Units | Source/Method |
| Physical Properties | ||||
| Molecular Formula | C₈H₁₆ | |||
| Molecular Weight | 112.21 | g/mol | ||
| Boiling Point (at 1 atm) | Tb | 122-123 | °C | [1] |
| Density (at 25°C) | ρ | 0.715 | g/mL | [1] |
| Refractive Index (at 20°C) | nD | 1.412 | [1] | |
| Enthalpy | ||||
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -91.23 | kJ/mol | Joback Calculated Property[2] |
| Enthalpy of Vaporization | ΔvapH° | 42.90 ± 0.30 | kJ/mol | NIST[2] |
| Enthalpy of Fusion | ΔfusH° | 16.68 | kJ/mol | Joback Calculated Property[2] |
| Gibbs Free Energy | ||||
| Standard Gibbs Free Energy of Formation | ΔfG° | 96.70 | kJ/mol | Joback Calculated Property[2] |
| Entropy and Heat Capacity | ||||
| Standard Molar Entropy | S° | Data not available | J/(mol·K) | |
| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/(mol·K) |
Stability of this compound
The stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. This section details its thermal and chemical stability.
Thermal Stability
Chemical Stability and Reactivity
This compound, as an alkene, is characterized by the reactivity of its carbon-carbon double bond. It is generally stable under neutral conditions but will react with a variety of reagents.
-
Isomerization: this compound can undergo isomerization to its cis-isomer, cis-4-octene. This process can be catalyzed by acids or under photolytic conditions. The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain.
-
Reaction with Oxidizing Agents:
-
Potassium Permanganate (KMnO₄): Under cold, dilute, and basic conditions, this compound will react with KMnO₄ to form a diol (octane-4,5-diol) via syn-dihydroxylation. Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bond occurs, yielding two molecules of butanoic acid[4][5][6][7].
-
Ozone (O₃): Ozonolysis of this compound, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will cleave the double bond to produce two molecules of butanal. An oxidative workup (e.g., with hydrogen peroxide) will yield two molecules of butanoic acid[3][8][9][10][11][12][13].
-
-
Reaction with Acids and Bases:
-
Acids: In the presence of strong acids, the double bond of this compound can be protonated to form a secondary carbocation. This can lead to isomerization or addition reactions.
-
Bases: this compound is generally stable in the presence of common bases. Isomerization to other octene isomers can occur under strongly basic conditions at elevated temperatures[14].
-
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key thermodynamic properties and for the analysis of alkene isomers.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined experimentally using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen cylinder
-
Benzoic acid (for calibration)
-
Sample of this compound
-
Fuse wire
-
Balance (accurate to 0.1 mg)
-
Thermometer (accurate to 0.001 °C)
Procedure:
-
Calibration:
-
A pellet of benzoic acid of known mass (approximately 1 g) is placed in the sample cup inside the bomb.
-
A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.
-
The bomb is sealed and pressurized with oxygen to approximately 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature rise.
-
-
Sample Measurement:
-
A known mass of this compound (a volatile liquid, so it should be encapsulated in a gelatin capsule or similar container) is placed in the sample cup.
-
The procedure is repeated as for the calibration with benzoic acid.
-
The total heat released is calculated using the heat capacity of the calorimeter and the measured temperature change.
-
Corrections are made for the heat of combustion of the fuse wire and the capsule.
-
The enthalpy of combustion of this compound at constant volume (ΔUc) is calculated.
-
The enthalpy of combustion at constant pressure (ΔHc) is then calculated using the relationship: ΔHc = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This difference can be used to determine the heat capacity of the sample.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Sapphire standard (for calibration)
-
Sample of this compound
Procedure:
-
Baseline Correction: An empty pan is run as both the sample and the reference to obtain a baseline heat flow curve.
-
Calibration: A sapphire disc of known mass is placed in the sample pan, and the heat flow is measured over the desired temperature range. The known heat capacity of sapphire is used to calibrate the instrument.
-
Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range, and the heat flow is recorded.
-
Calculation: The heat capacity of the sample (Cp) is calculated at a given temperature using the following equation: Cp,sample = (Heat Flowsample / Heating Rate) / masssample
Analysis of Isomerization by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. MS identifies the separated compounds based on their mass-to-charge ratio.
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., a polar column like one with a polyethylene glycol stationary phase for good separation of isomers)
-
Helium or hydrogen carrier gas
-
Syringe for sample injection
Procedure:
-
Sample Preparation: A dilute solution of the this compound sample (before and after potential isomerization) is prepared in a suitable solvent (e.g., hexane).
-
GC-MS Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Column Temperature Program: An initial temperature is held for a short period, followed by a gradual increase in temperature to elute the compounds. A typical program might be: 50 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas Flow Rate: Set to an optimal flow rate for the column dimensions (e.g., 1 mL/min).
-
MS Parameters: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode.
-
-
Analysis: The sample is injected into the GC. The retention times of the peaks are used to distinguish between cis- and this compound (trans isomers often elute slightly before cis isomers on polar columns). The mass spectra of the eluting peaks are compared to a library of known spectra to confirm the identity of the isomers. The peak areas can be used to quantify the relative amounts of each isomer present.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry and analysis of this compound.
Cis-Trans Isomerization of 4-Octene
Caption: Reversible isomerization between this compound and cis-4-octene.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Ozonolysis of this compound
Caption: Reaction pathway for the ozonolysis of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. wyzant.com [wyzant.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ozonolysis - Wikipedia [en.wikipedia.org]
- 11. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. The base-catalyzed isomerization of α-cyano-cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
molecular weight and formula of trans-4-octene
An In-depth Technical Guide on trans-4-Octene: Molecular Weight and Formula
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of organic molecules is paramount. This guide provides a focused summary of the molecular weight and chemical formula for the compound this compound.
The essential molecular details of this compound are presented below. This information is foundational for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and molecular modeling.
| Identifier | Value |
| Chemical Formula | C8H16[1][2][3][4] |
| Molecular Weight | 112.21 g/mol [2][4] |
| Linear Formula | CH3CH2CH2CH=CHCH2CH2CH3 |
| CAS Number | 14850-23-8[1][2][3] |
Experimental Protocols:
The determination of the molecular formula and weight of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
-
Mass Spectrometry: This technique provides a precise mass-to-charge ratio of the molecular ion, which directly gives the molecular weight. High-resolution mass spectrometry can further help in confirming the elemental composition.
-
Elemental Analysis: This method determines the percentage composition of the constituent elements (carbon and hydrogen in this case). The empirical formula is derived from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.
Due to the fundamental and well-established nature of this compound, detailed experimental protocols for its basic characterization are not typically published in contemporary research literature but are standard procedures in analytical chemistry.
Visualizations:
As this guide pertains to the intrinsic molecular properties of a single, small molecule and does not describe a signaling pathway, experimental workflow, or logical relationship, a Graphviz diagram is not applicable.
References
An In-depth Technical Guide on the Physicochemical Properties of trans-4-Octene
This guide provides a comprehensive overview of the boiling and melting points of trans-4-octene, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes key physical data, detailed experimental protocols for the determination of these properties, and a workflow visualization.
Physicochemical Data of this compound
This compound, an unsaturated hydrocarbon, possesses distinct physical properties critical for its handling, purification, and application in various chemical processes. The boiling and melting points are fundamental parameters for its characterization.
| Property | Value | Source |
| Boiling Point | 122-123 °C | [1][2] |
| Melting Point | Data not available |
Note: While the exact melting point for this compound is not readily found in the searched literature, its isomer, cis-4-octene, has a reported melting point of -115 °C[3]. Isomers can have significantly different melting points due to variations in their molecular symmetry and crystal packing.
Experimental Protocols for Determination of Boiling and Melting Points
Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] Common laboratory methods include distillation and the capillary method using a Thiele tube or an aluminum block.[4][6]
Protocol: Capillary Method using a Thiele Tube
-
Sample Preparation: A small quantity of this compound is placed in a small test tube or fusion tube.[4][7]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[4][6]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently and uniformly.[4]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
-
Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[7]
Safety Precautions:
-
Always wear safety goggles.[4]
-
Ensure the capillary tube is properly sealed to prevent accidents.[6]
-
Heat the apparatus slowly and evenly to avoid bumping and to ensure accurate temperature reading.[4]
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow range.[8] Impurities typically cause a depression and broadening of the melting point range.[8]
Protocol: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube, sealed at one end.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute for an accurate determination. A preliminary, faster heating can be done to find an approximate melting point.
-
Observation: The sample is observed through a magnifying lens.
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the boiling and melting points of a chemical substance like this compound.
References
- 1. This compound | 14850-23-8 [chemicalbook.com]
- 2. This compound, 97% 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. cis-oct-4-ene [stenutz.eu]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. byjus.com [byjus.com]
A Comprehensive Technical Guide to the Solubility of trans-4-Octene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of trans-4-octene in a variety of common organic solvents. Understanding the solubility of this acyclic olefin is crucial for its application in pharmaceutical research, organic synthesis, and materials science, where it may be used as a reactant, intermediate, or a component in non-polar formulations.
Core Principles of Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that non-polar molecules, such as this compound, will readily dissolve in non-polar solvents, while they will exhibit poor solubility in polar solvents.[1][2] The intermolecular forces at play are key to this phenomenon. This compound is a hydrocarbon with a carbon-carbon double bond, characterized by relatively weak van der Waals forces. For dissolution to occur, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.
Qualitative Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment based on the polarity of common solvents can be reliably made. As a non-polar hydrocarbon, this compound is expected to be miscible with or highly soluble in other non-polar and weakly polar organic solvents.[1][2]
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |
| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; similar non-polar nature and reliance on London dispersion forces. |
| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | "Like dissolves like"; non-polar aromatic solvents readily solvate non-polar alkenes. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | Generally good solvents for non-polar compounds due to their ability to induce dipoles. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively non-polar and are effective solvents for many organic compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Ketones have a polar carbonyl group but also non-polar alkyl chains, allowing for some interaction. |
| Esters | Ethyl acetate | Moderate to High | Similar to ketones, the presence of both polar and non-polar regions allows for some solubility. |
| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | Alcohols are polar due to the hydroxyl group and capable of hydrogen bonding, making them less compatible with the non-polar this compound. Solubility is expected to decrease as the alcohol's carbon chain shortens. |
| Highly Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Immiscible | These solvents are highly polar and are poor choices for dissolving non-polar hydrocarbons. |
| Polar Protic Solvents | Water | Insoluble/Immiscible | As a highly polar, hydrogen-bonding solvent, water is immiscible with non-polar hydrocarbons like this compound.[1][2] |
Experimental Determination of Liquid-Liquid Miscibility
For a liquid solute like this compound, determining its solubility in a liquid solvent is often a question of miscibility. The following is a detailed experimental protocol for qualitatively and semi-quantitatively assessing the miscibility of this compound in an organic solvent.
Objective:
To determine the miscibility of this compound in a selected organic solvent at various volume ratios at a constant temperature (e.g., room temperature).
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Graduated cylinders or calibrated pipettes (various sizes)
-
A series of clean, dry test tubes with stoppers or screw caps
-
Vortex mixer or shaker
-
A light source and a dark background for observing clarity
Experimental Workflow Diagram
References
A Comprehensive Technical Guide to the Safe Handling of trans-4-Octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth safety and handling information for trans-4-octene, tailored for laboratory and research environments. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 122-123 °C (lit.) | [2][4] |
| Density | 0.715 g/mL at 25 °C (lit.) | [2][4] |
| Flash Point | 21 °C (69.8 °F) - closed cup | [2][3][5] |
| Solubility in Water | Insoluble / Sparingly soluble (10.7 mg/L)[4] | |
| Refractive Index | n20/D 1.412 (lit.) | [2][4] |
| Lower Flammability Limit | 0.9 %(V) | |
| Vapor Pressure | 41 hPa at 37.7 °C (99.9 °F) | |
| Relative Vapor Density | 3.87 (Air = 1.0) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers to ensure appropriate safety measures are implemented.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[2][3] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[7]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are recommended. In situations with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) is required.[5]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking in the storage area.[3]
-
Store locked up.[9]
-
The recommended storage temperature is room temperature, although a cool and dark place (<15°C) is also advised.[3]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][11] |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[11] Call a physician or poison control center immediately.[3] There is a risk of aspiration if vomiting occurs. |
Fire and Explosion Hazard Data
This compound is a highly flammable liquid and its vapor can form explosive mixtures with air.
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
The following diagram illustrates the potential hazards of this compound and the corresponding mitigation strategies.
Caption: Hazard mitigation strategies for this compound.
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.
-
Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collection: Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[8] Do not dispose of it in drains or the environment.
Toxicological Information
Detailed toxicological studies for this compound are limited. However, the primary toxicological concern is the aspiration hazard.[2][3] If swallowed, the liquid can be aspirated into the lungs, which may cause chemical pneumonitis and can be fatal. It is also classified as a skin and eye irritant.[6]
Ecological Information
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.
References
- 1. 4-Octene, (E)- [webbook.nist.gov]
- 2. This compound 98 14850-23-8 [sigmaaldrich.com]
- 3. This compound | 14850-23-8 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 14850-23-8 [chemicalbook.com]
- 5. This compound 98 14850-23-8 [sigmaaldrich.com]
- 6. 4-Octene, (4Z)- | C8H16 | CID 5364446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. schc.org [schc.org]
Commercial Suppliers and Technical Guide for High-Purity trans-4-Octene
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. trans-4-Octene, an internal olefin, serves as a valuable building block in various organic syntheses, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its applications often leverage the reactivity of the carbon-carbon double bond, for instance, in olefin metathesis reactions. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, alongside a detailed experimental protocol for a representative cross-metathesis reaction, a powerful tool in modern drug discovery.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound at different purity levels. For applications in pharmaceutical research and development, where trace impurities can significantly impact reaction outcomes and biological activity, selecting a supplier that provides high-purity grades with detailed analytical data is paramount. The following table summarizes the offerings from several prominent commercial suppliers.
| Supplier | Product Name/Grade | Purity | Analytical Method | CAS Number |
| TCI America | This compound | >99.0% | GC | 14850-23-8 |
| Sigma-Aldrich | This compound, 98% | 98% | - | 14850-23-8 |
| GFS Chemicals | This compound, 98% | >=97.50% | GC-FID | 14850-23-8 |
| Thermo Scientific Chemicals | This compound, 97% | 97% | - | 14850-23-8 |
| Santa Cruz Biotechnology | This compound | ≥90% | - | 14850-23-8 |
| CP Lab Safety | This compound, min 98% | ~98% | GC | 14850-23-8 |
Application in Drug Discovery: Olefin Metathesis
Olefin metathesis is a Nobel Prize-winning chemical reaction that has revolutionized the way complex molecules are synthesized, with significant implications for drug discovery.[1] This reaction allows for the catalytic cleavage and reformation of carbon-carbon double bonds, enabling the construction of intricate molecular frameworks that are often found in biologically active compounds.[1] Ring-closing metathesis (RCM), a variant of this reaction, is particularly powerful for the synthesis of macrocycles, a class of molecules with increasing importance in pharmaceuticals.
This compound can be employed in cross-metathesis reactions, where it reacts with another olefin to create new, more complex alkenes. This strategy is valuable for introducing specific fragments into a molecule or for homologation, the process of extending a carbon chain. The choice of catalyst is crucial for the success of metathesis reactions, with Grubbs' catalysts and Schrock catalysts being the most widely used due to their high activity and functional group tolerance.[2]
Experimental Protocol: Cross-Metathesis of this compound with Diethyl Diallylmalonate
The following is a representative experimental protocol for the cross-metathesis of this compound with diethyl diallylmalonate using a second-generation Grubbs catalyst. This reaction serves as an example of how this compound can be utilized to synthesize a more complex, functionalized olefin.
Reaction Scheme:
Materials:
-
This compound (high-purity, >99%)
-
Diethyl diallylmalonate (≥98%)
-
Grubbs' Catalyst, 2nd Generation
-
Anhydrous Dichloromethane (DCM), degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diethyl diallylmalonate (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.1 M.
-
Addition of this compound: Add high-purity this compound (2.5 eq) to the solution.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial as the catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the second-generation Grubbs' catalyst (0.02 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching the Reaction: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture to quench the catalyst. Stir for an additional 20 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired cross-metathesis product, diethyl 2,2-di(hex-2-en-1-yl)malonate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the described cross-metathesis experiment.
Caption: Workflow for the cross-metathesis of this compound.
This technical guide provides a starting point for researchers utilizing high-purity this compound in their synthetic endeavors. The provided experimental protocol is a representative example and may require optimization depending on the specific substrates and desired outcomes. Careful attention to reagent purity and reaction conditions is essential for achieving successful and reproducible results in the field of drug discovery and development.
References
Methodological & Application
Application of Trans-4-Octene in Stereoselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trans-4-octene in stereoselective synthesis. The focus is on providing practical information for laboratory applications, including quantitative data, detailed methodologies, and visual representations of the synthetic pathways.
Introduction
This compound is a simple, unfunctionalized alkene that serves as a valuable substrate for studying and developing stereoselective reactions. Its C2-symmetrical structure provides a straightforward model to evaluate the efficacy and stereoselectivity of various catalytic systems. The primary applications of this compound in stereoselective synthesis involve additions across the double bond, leading to the formation of chiral diols and epoxides. These products are versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.
This document will focus on two key stereoselective transformations of this compound:
-
Asymmetric Dihydroxylation: The conversion of the alkene to a chiral diol.
-
Asymmetric Epoxidation: The formation of a chiral epoxide.
Asymmetric Dihydroxylation of this compound
The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2] The choice of ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (4R, 5R) or (4S, 5S) diol. For trans-alkenes, this method generally provides high levels of enantioselectivity.[3]
The commercially available "AD-mix" formulations simplify the experimental procedure by providing a pre-packaged mixture of the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[4][5] AD-mix-β, containing the (DHQD)₂PHAL ligand, typically yields the (R,R)-diol from a trans-alkene, while AD-mix-α, with the (DHQ)₂PHAL ligand, produces the (S,S)-diol.
Quantitative Data: Sharpless Asymmetric Dihydroxylation
While a specific literature report detailing the asymmetric dihydroxylation of this compound with comprehensive data was not identified, the reaction is highly general for trans-disubstituted alkenes. The following table provides expected yields and enantiomeric excess (ee) based on reactions with analogous simple trans-alkenes.
| Substrate | Product | Chiral Ligand System | Expected Yield (%) | Expected ee (%) |
| This compound | (4R,5R)-4,5-Octanediol | AD-mix-β | 85 - 95 | >95 |
| This compound | (4S,5S)-4,5-Octanediol | AD-mix-α | 85 - 95 | >95 |
Experimental Protocol: Synthesis of (4R,5R)-4,5-Octanediol
This protocol is adapted from the general procedure for the Sharpless Asymmetric Dihydroxylation.[4]
Materials:
-
This compound
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g) and a mixture of tert-butanol and water (1:1, 50 mL).
-
Stir the mixture at room temperature until the two phases are clear and the solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (0.48 g, 5.0 mmol) to the cooled mixture and stir for 5 minutes.
-
Add this compound (0.56 g, 5.0 mmol) to the reaction mixture in one portion.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add sodium sulfite (7.5 g) and warm the mixture to room temperature. Stir for 1 hour.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 2 M aqueous sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (4R,5R)-4,5-octanediol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Diagram of Sharpless Asymmetric Dihydroxylation Workflow
References
Application Notes: Trans-4-Octene as a Substrate in Olefin Metathesis
Introduction
Olefin metathesis is a powerful and versatile reaction in organic synthesis that enables the construction of carbon-carbon double bonds by rearranging the substituent groups between two alkenes.[1][2] The reaction is catalyzed by transition metal complexes, most notably those based on Ruthenium and Molybdenum.[3][4] Ruthenium-based catalysts, such as the well-known Grubbs and Hoveyda-Grubbs catalysts, are particularly valued for their high functional group tolerance and stability.[5][6]
Trans-4-octene is a simple, symmetric, internal E-alkene that serves as an important model substrate in the study and application of olefin metathesis. Its straightforward structure allows for the clear evaluation of catalyst activity, selectivity, and efficiency in various metathesis transformations, including cross-metathesis (CM), ethenolysis, and as a chain-transfer agent in Acyclic Diene Metathesis (ADMET) polymerization.
1. Principle of Olefin Metathesis: The Chauvin Mechanism
The generally accepted mechanism for olefin metathesis was proposed by Yves Chauvin and involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle is initiated by the reaction of the metal alkylidene catalyst with a substrate olefin. This forms a metallacyclobutane intermediate, which then cleaves in a productive manner to release a new olefin and a new metal alkylidene that continues the catalytic cycle.[2][7]
Figure 1: The Chauvin mechanism for the cross-metathesis of this compound.
Applications and Quantitative Data
This compound is frequently employed in cross-metathesis (CM) reactions to assess the stereoselectivity and efficiency of new catalysts. The reaction involves coupling this compound with another olefin, and the product distribution provides insight into the catalyst's properties.
Cross-Metathesis (CM) Data
The following table summarizes data from studies where this compound was used as a substrate to evaluate the performance of various ruthenium catalysts in cross-metathesis with 1-decene or trans-1,4-diacetoxy-2-butene. These reactions are valuable for testing stereoretentive capabilities, where the geometry of the starting olefin is preserved in the product.[5][8]
| Catalyst (Ru-based) | Cross-Metathesis Partner | Product(s) | Conversion (%) | Yield (%) | Selectivity (E/Z) | Reference |
| Ru-6-II | cis-4-octene | cis-4-decene | 89 | 74 | 4/96 | [5] |
| Ru-6-II | This compound | trans-4-decene | - | low | 75/25 | [5] |
| Ru catalyst with N-aryl (iPr) NHC | trans-1,4-diacetoxy-2-butene | Cross Product | - | 84 | 98/2 | [8] |
| Ru catalyst with N-aryl (Me) NHC | trans-1,4-diacetoxy-2-butene | Cross Product | - | 93 | 98/2 | [8] |
| Ru catalyst with N-aryl (F) NHC | trans-1,4-diacetoxy-2-butene | Cross Product | - | 95 | 98/2 | [8] |
Ethenolysis
Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene to produce two smaller terminal olefins.[9][10] For this compound, ethenolysis would yield 1-butene exclusively. This transformation is industrially significant for converting long-chain internal olefins from renewable sources into more valuable alpha-olefins.[10] While specific data for this compound ethenolysis is not detailed in the provided context, the principles are well-established with catalysts designed for high turnover numbers (TONs) and selectivity against self-metathesis.[9]
Acyclic Diene Metathesis (ADMET) Polymerization
In ADMET, α,ω-dienes are polymerized to form polyenes with the release of a small volatile olefin like ethylene.[11] While not a monomer itself, this compound (or its cis isomer) can be used as a chain-transfer agent (CTA) to control the molecular weight of the resulting polymer.[4] The CTA reacts with the growing polymer chain, terminating it and generating a new active catalyst that can initiate a new chain.
Experimental Protocols
This section provides a detailed protocol for a representative cross-metathesis reaction using this compound.
Protocol: Cross-Metathesis of this compound with a Partner Olefin
This protocol is a generalized procedure adapted from standard laboratory practices for olefin metathesis.[12]
Objective: To perform a cross-metathesis reaction between this compound and a partner olefin (e.g., 1-decene) using a ruthenium-based catalyst.
Materials:
-
Ruthenium catalyst (e.g., Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation, or a stereoselective variant) (1-5 mol%)
-
This compound (1.0 equivalent)
-
Partner Olefin (e.g., 1-decene) (1.0-1.2 equivalents)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Ethyl vinyl ether (for quenching)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Argon or Nitrogen gas supply
Equipment:
-
Glovebox or Schlenk line for inert atmosphere operations
-
Reaction vial or flask with a magnetic stir bar
-
Magnetic stir plate with heating
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
TLC plates and GC-MS for reaction monitoring and analysis
Figure 2: General workflow for a cross-metathesis experiment.
Procedure:
-
Reaction Setup:
-
In a glovebox or under a steady stream of inert gas (Argon/Nitrogen), add the ruthenium catalyst (0.01-0.05 equivalents) to a dry reaction vial containing a magnetic stir bar.[12]
-
-
Reagent Addition:
-
Add the desired anhydrous, degassed solvent to the vial to achieve a final concentration of 0.1-0.5 M.
-
Using a syringe, add this compound (1.0 eq.) to the stirred solution.
-
Add the partner olefin (1.0-1.2 eq.) to the reaction mixture.
-
-
Reaction:
-
Securely seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox (if used) and place it on a magnetic stir plate.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 40-60 °C, depending on the catalyst and substrates) for the specified time (1-24 hours).[13]
-
-
Monitoring:
-
Periodically check the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Quenching:
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20-30 minutes. A color change is often observed as the active catalyst is deactivated.[12]
-
-
Workup:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like Dichloromethane or Ethyl Acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[12]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired cross-metathesis product.[12]
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the E/Z ratio of the product using ¹H NMR analysis of the vinylic proton signals.
-
This compound is a valuable and versatile substrate in the field of olefin metathesis. It serves as a benchmark for evaluating catalyst performance in cross-metathesis, a precursor for producing 1-butene via ethenolysis, and a tool for controlling polymer properties in ADMET. The straightforward protocols and clear analytical outcomes associated with its use make it an essential component in the toolkit of researchers and scientists developing new catalytic systems and synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s [file.scirp.org]
- 5. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly Selective Ruthenium Metathesis Catalysts for Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroformylation of trans-4-Octene to n-Nonanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as oxo synthesis, is a pivotal industrial process for the production of aldehydes from alkenes. The selective hydroformylation of internal olefins, such as trans-4-octene, to yield linear aldehydes like n-nonanal is a particularly valuable transformation. n-Nonanal is a key intermediate in the synthesis of various fine chemicals, including fragrances, agrochemicals, and pharmaceuticals. This document provides detailed protocols for the rhodium-catalyzed hydroformylation of this compound, focusing on achieving high selectivity towards the desired linear aldehyde, n-nonanal. The protocols are based on established literature, emphasizing the use of specialized phosphine ligands to control regioselectivity through a tandem isomerization-hydroformylation strategy.
Key Concepts
The hydroformylation of an internal olefin to a terminal aldehyde requires a catalyst that can facilitate both the isomerization of the double bond to the terminal position and the subsequent hydroformylation. The regioselectivity of the hydroformylation step is crucial for maximizing the yield of the desired linear product over its branched isomers. The choice of catalyst, particularly the phosphine ligand coordinated to the rhodium center, plays a critical role in directing the reaction pathway towards the formation of n-nonanal. Ligand properties such as bite angle and electronic effects are key determinants of catalyst activity and selectivity.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems and Reaction Conditions for the Hydroformylation of this compound
| Catalyst System | Ligand | Solvent | Temperature (°C) | Syngas Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to n-nonanal (%) | Yield of n-nonanal (%) | Reference |
| Rh(acac)(CO)₂ | BIPHEPHOS | Toluene | 125 | 20 | 4 | >99 | 89 | 88 | [2] |
| Rh(acac)(CO)₂ | BIPHEPHOS | Propylene Carbonate | 125 | 20 | 4 | >99 | 95 | ~94 | [2][3] |
| Rh catalyst | Rigid Diphosphane | Not Specified | Not Specified | Not Specified | Not Specified | High | High | Not Specified | [4] |
Experimental Protocols
Protocol 1: Hydroformylation of this compound using Rh(acac)(CO)₂/BIPHEPHOS in Toluene
This protocol describes the synthesis of n-nonanal from this compound using a homogeneous rhodium catalyst with BIPHEPHOS as the ligand in a toluene solvent system.[2]
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)
-
BIPHEPHOS (Bis(2-diphenylphosphinophenyl) ether)
-
This compound
-
Toluene (anhydrous)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a clean, dry Schlenk flask with Rh(acac)(CO)₂ (0.005 mmol, 1.0 eq) and BIPHEPHOS (0.01 mmol, 2.0 eq).
-
Add 10 mL of anhydrous toluene to dissolve the catalyst precursor and ligand.
-
Stir the mixture for 15 minutes at room temperature to ensure the formation of the active catalyst complex.
-
-
Reactor Setup:
-
Transfer the catalyst solution to the high-pressure autoclave reactor under an inert atmosphere.
-
Add this compound (1.0 mmol, 200 eq) to the reactor.
-
Seal the reactor and purge it three times with syngas to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the reactor with syngas to an initial pressure of 15 bar at room temperature.
-
Begin stirring and heat the reactor to 125 °C.
-
Once the temperature has stabilized, adjust the syngas pressure to 20 bar.
-
Maintain the reaction at 125 °C and 20 bar for 4 hours.
-
-
Product Analysis:
-
After 4 hours, cool the reactor to room temperature and carefully vent the excess syngas.
-
Take a sample from the reaction mixture for GC analysis to determine the conversion of this compound and the selectivity to n-nonanal and other isomers.
-
Protocol 2: Hydroformylation of this compound using Rh(acac)(CO)₂/BIPHEPHOS in Propylene Carbonate for Enhanced Selectivity and Catalyst Recycling
This protocol utilizes propylene carbonate as a solvent to improve the selectivity for n-nonanal and facilitate catalyst recycling.[2][3]
Materials:
-
Rh(acac)(CO)₂
-
BIPHEPHOS
-
This compound
-
Propylene Carbonate (anhydrous)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor
-
Gas chromatograph (GC)
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
Follow the same procedure as in Protocol 1, but use anhydrous propylene carbonate as the solvent instead of toluene.
-
-
Reaction Execution:
-
Follow the same reaction execution steps as in Protocol 1 (125 °C, 20 bar syngas, 4 hours).
-
-
Product Isolation and Catalyst Recycling:
-
After cooling and venting the reactor, the reaction mixture will form two phases. The product, n-nonanal, will be in the upper, less polar phase (if a nonpolar co-solvent is used for extraction) or can be separated by extraction. The catalyst will remain in the lower, polar propylene carbonate phase.
-
Carefully separate the product phase from the catalyst phase.
-
The catalyst phase can be reused for subsequent batches by adding fresh this compound and repeating the reaction procedure. This has been shown to be effective for at least five recycling runs without significant loss of activity or selectivity.[2]
-
-
Product Analysis:
-
Analyze the product phase by GC to determine conversion and selectivity.
-
Visualizations
Caption: Experimental workflow for the hydroformylation of this compound.
Caption: Simplified catalytic cycle for isomerization-hydroformylation.
References
Application Notes and Protocols for the Enantioselective Epoxidation of trans-4-Octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the enantioselective epoxidation of trans-4-octene, a representative unfunctionalized trans-alkene. The primary focus is on the well-established Jacobsen-Katsuki epoxidation, a cornerstone of asymmetric catalysis. This document outlines the reaction mechanisms, provides detailed experimental protocols for catalyst preparation and the epoxidation reaction, and presents a summary of expected outcomes based on available data for similar substrates.
Introduction
The enantioselective epoxidation of alkenes is a critical transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks for the synthesis of pharmaceuticals and other fine chemicals. While significant success has been achieved with cis-alkenes, the enantioselective epoxidation of trans-alkenes, such as this compound, presents a greater challenge, often resulting in lower enantioselectivities. The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese(III)-salen complexes, is a prominent method for the asymmetric epoxidation of unfunctionalized olefins.[1][2]
Reaction Mechanisms
The mechanism of the Jacobsen-Katsuki epoxidation is complex and has been the subject of extensive study. It is generally accepted that the active oxidant is a high-valent manganese(V)-oxo species, generated from the Mn(III)-salen catalyst and a terminal oxidant.[2][3] The transfer of the oxygen atom to the alkene can proceed through several proposed pathways:
-
Concerted Pathway: The oxygen atom is transferred to the double bond in a single, concerted step. This pathway is more likely for substrates that yield products with high stereochemical retention.[4]
-
Stepwise Radical Pathway: The reaction proceeds through a radical intermediate, which can allow for bond rotation before ring closure. This pathway can explain the formation of both cis- and trans-epoxides from a cis-alkene, a phenomenon observed with some substrates.[4]
-
Metallo-oxetane Pathway: A metallo-oxetane intermediate is formed, which then collapses to the epoxide product.[1]
Theoretical and experimental evidence suggests that the operative mechanism can be substrate-dependent. For many alkenes, a stepwise mechanism involving a radical-like intermediate is favored.[5] The enantioselectivity of the reaction is dictated by the chiral environment created by the salen ligand, which directs the approach of the alkene to the manganese-oxo active site.[1] Two principal models for the alkene's approach have been proposed by Jacobsen and Katsuki to explain the observed stereoselectivity.[1]
Data Presentation
Quantitative data for the enantioselective epoxidation of this compound is not extensively reported in the literature, reflecting the general difficulty in achieving high enantioselectivity for simple trans-aliphatic alkenes with standard Jacobsen catalysts. However, data from analogous trans-alkenes can provide an indication of expected outcomes. It is generally observed that Katsuki-type catalysts may offer improved enantioselectivity for trans-alkenes compared to the original Jacobsen catalyst.[3][6]
Table 1: Representative Data for the Enantioselective Epoxidation of trans-Alkenes with Mn(III)-Salen Catalysts
| Alkene | Catalyst Type | Oxidant | Additive | Temp. (°C) | Yield (%) | ee (%) | Reference |
| trans-Stilbene | Katsuki-type | PhIO | - | RT | - | 66 | [6] |
| trans-β-Methylstyrene | Jacobsen-type | NaOCl | - | 0 | - | 52 | [7] |
| trans-β-Methylstyrene | Jacobsen-type | m-CPBA/NMO | - | -78 | - | 76 | [7] |
Note: This table presents data for structurally similar trans-alkenes to provide a qualitative expectation for the epoxidation of this compound. Specific results for this compound may vary.
Experimental Protocols
The following protocols provide a general framework for the preparation of the Jacobsen's catalyst and the subsequent enantioselective epoxidation of a trans-alkene like this compound.
Protocol 1: Preparation of (R,R)-Jacobsen's Catalyst
This protocol is adapted from established procedures.[8]
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt
-
3,5-Di-tert-butylsalicylaldehyde
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium chloride (LiCl)
-
Ethanol (absolute)
-
Toluene
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Salen Ligand:
-
In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate salt in aqueous NaOH solution to liberate the free diamine. Extract the diamine into toluene.
-
Dry the toluene solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free (1R,2R)-diaminocyclohexane.
-
Dissolve the diamine in ethanol.
-
Add 2 equivalents of 3,5-di-tert-butylsalicylaldehyde to the ethanol solution.
-
Heat the mixture to reflux for 1 hour. A yellow precipitate of the salen ligand will form.
-
Cool the mixture to room temperature and collect the yellow solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Preparation of the Mn(III)-Salen Complex (Jacobsen's Catalyst):
-
Suspend the prepared salen ligand in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of manganese(II) acetate tetrahydrate (approximately 2 equivalents) in water to the suspension.
-
Heat the mixture to reflux for 1-2 hours. The color of the suspension will turn dark brown/black.
-
Add a solution of lithium chloride in water and continue to reflux for another 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the catalyst.
-
Collect the dark brown solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the (R,R)-Jacobsen's catalyst under vacuum.
-
Protocol 2: Enantioselective Epoxidation of this compound
This is a general procedure that may require optimization for this compound.[5][8]
Materials:
-
This compound
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite (NaOCl) solution (commercial bleach buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)
-
4-Phenylpyridine N-oxide (PPNO) (optional additive)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%) in dichloromethane (5-10 mL).
-
If using, add 4-phenylpyridine N-oxide (0.2-0.5 equivalents relative to the catalyst).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Epoxidation:
-
To the cooled, stirring solution, add the buffered sodium hypochlorite solution (5-10 mL) dropwise over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or GC analysis. The reaction may be slow for trans-alkenes.
-
Upon completion, allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the trans-4,5-epoxyoctane.
-
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the product, trans-4,5-epoxyoctane, can be determined by chiral gas chromatography (GC).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is typically used for the separation of enantiomers (e.g., β-DEX or γ-DEX).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An appropriate temperature program should be developed to achieve baseline separation of the two enantiomers. A typical starting point could be an initial temperature of 60-80°C, followed by a ramp to 150-180°C.
-
Injection: A small amount of the purified epoxide dissolved in a suitable solvent (e.g., hexane or dichloromethane) is injected.
Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visualizations
Logical Workflow for Enantioselective Epoxidation
Caption: Experimental workflow for enantioselective epoxidation.
Mechanism of Jacobsen-Katsuki Epoxidation
Caption: Simplified mechanism of Jacobsen-Katsuki epoxidation.
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. gcms.cz [gcms.cz]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. (Salen)Mn(III)-catalyzed epoxidation reaction as a multichannel process with different spin states. Electronic tuning of asymmetric catalysis: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts | MDPI [mdpi.com]
- 6. DIAL : download document [dial.uclouvain.be]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: High-Resolution Gas Chromatography for Purity Assessment of trans-4-Octene
Abstract
This application note details a comprehensive gas chromatography (GC) methodology for the quantitative purity analysis of trans-4-octene. The protocol is designed for researchers, scientists, and professionals in drug development who require accurate determination of this compound purity and the identification of potential isomeric and process-related impurities. This document provides two distinct GC methods utilizing both non-polar and polar capillary columns to achieve optimal separation. Detailed experimental protocols, data presentation, and visual workflows are included to ensure straightforward implementation.
Introduction
This compound is a C8 alkene that serves as a valuable intermediate in organic synthesis and the development of pharmaceutical compounds. The isomeric purity of this compound is critical, as different isomers can exhibit varied reactivity and pharmacological properties. Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, making it the ideal method for assessing the purity of octene isomers.[1] This application note presents optimized GC methods for the separation of this compound from its cis-isomer and other potential impurities.
Potential impurities in commercial this compound can include:
-
cis-4-Octene: The geometric isomer of the target compound.
-
Other Positional Octene Isomers: 1-octene, 2-octene, and 3-octene (both cis and trans).
-
n-Octane: A saturated C8 hydrocarbon that may be present as a starting material or byproduct.
-
Heptenes and Nonenes: C7 and C9 olefins as potential process-related impurities.
-
Solvents: Residual solvents from the synthesis and purification process.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.[2]
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane, pentane, or dichloromethane.
-
Sample Dilution: Accurately prepare a 1% (v/v) solution of the this compound sample in the chosen solvent. For trace analysis, a more concentrated sample may be required, but care should be taken to avoid column overload.
-
Vialing: Transfer the diluted sample to a 2 mL autosampler vial and seal with a septum cap.
Method 1: Non-Polar Column for General Purity and Boiling Point-Based Separation
This method utilizes a non-polar stationary phase, which separates compounds primarily based on their boiling points.
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless Inlet
-
Temperature: 250 °C
-
Mode: Split
-
Split Ratio: 50:1
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Injection Volume: 1 µL
Method 2: Polar Column for Enhanced Separation of Geometric Isomers
This method employs a polar stationary phase to improve the separation of cis and trans isomers.
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless Inlet
-
Temperature: 250 °C
-
Mode: Split
-
Split Ratio: 50:1
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 5 minutes.
-
Ramp: 3 °C/min to 100 °C.
-
Final Hold: Hold at 100 °C for 2 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Injection Volume: 1 µL
Data Presentation
The following table summarizes the expected retention times and relative peak areas for this compound and potential impurities using the two described GC methods. The data is representative and may vary slightly depending on the specific instrument and conditions.
| Compound | Method 1 (Non-Polar) Retention Time (min) | Method 1 (Non-Polar) Example Peak Area % | Method 2 (Polar) Retention Time (min) | Method 2 (Polar) Example Peak Area % |
| 1-Octene | 8.5 | 0.1 | 7.2 | 0.1 |
| trans-2-Octene | 9.2 | 0.2 | 8.1 | 0.2 |
| cis-2-Octene | 9.4 | 0.1 | 8.5 | 0.1 |
| trans-3-Octene | 9.8 | 0.3 | 9.0 | 0.3 |
| cis-3-Octene | 10.0 | 0.1 | 9.4 | 0.1 |
| n-Octane | 10.2 | 0.5 | 8.8 | 0.5 |
| cis-4-Octene | 10.5 | 1.5 | 10.8 | 1.5 |
| This compound | 10.6 | 97.2 | 10.2 | 97.2 |
Mandatory Visualizations
Caption: Experimental workflow for GC analysis of this compound.
Caption: Logical relationship between GC methods and separation principles.
References
Application Note: Large-Scale Synthesis and Purification of trans-4-Octene
Introduction
Trans-4-octene is an acyclic olefin used as a specialty chemical and intermediate in pharmaceutical research and organic synthesis.[1][2] Its utility necessitates efficient and scalable methods for its production and purification. The primary challenges in manufacturing this compound on a large scale are achieving high stereoselectivity in the synthesis to favor the trans isomer and the subsequent purification to remove other structural and geometric isomers, which often possess very similar physical properties. This document provides detailed protocols for the synthesis and purification of this compound suitable for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for handling, storage, and purification processes.
| Property | Value | References |
| CAS Number | 14850-23-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆ | [2][3] |
| Molecular Weight | 112.21 g/mol | [2][4] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 122-123 °C | [1][2][4] |
| Density | 0.715 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.412 | [1][4] |
| Solubility | Sparingly soluble in water (10.7 mg/L). | [1][2] |
| Flash Point | 21 °C (69.8 °F) - closed cup | [4] |
| Hazard Class | Flammable Liquid, Aspiration Hazard | [4] |
Synthesis of this compound
The synthesis of this compound with high stereoselectivity is critical. A common and reliable laboratory-scale method that can be adapted for larger scales is the dissolving metal reduction of an internal alkyne. An alternative industrial approach is olefin metathesis.
Method 1: Sodium-Ammonia Reduction of 4-Octyne
This is a classic and highly stereoselective method for preparing trans-alkenes. The process involves two main stages: the synthesis of the alkyne precursor (4-octyne) from a terminal alkyne, followed by its reduction.[5][6][7]
Logical Workflow for Synthesis of this compound
References
- 1. This compound | 14850-23-8 [chemicalbook.com]
- 2. This compound, 97% 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. Page loading... [guidechem.com]
- 4. 反式-4-辛烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chegg.com [chegg.com]
- 6. Solved Propose a synthesis of this compound starting from | Chegg.com [chegg.com]
- 7. Solved Propose a synthesis of this compound starting from | Chegg.com [chegg.com]
isomerization reactions of trans-4-octene to other octene isomers
Application Notes and Protocols: Isomerization of trans-4-Octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the isomerization reactions of this compound into other octene isomers. This document details the catalytic systems, reaction mechanisms, experimental protocols, and analytical methods pertinent to this transformation.
Introduction
The isomerization of alkenes is a fundamental organic transformation that allows for the conversion of an olefin into its structural or stereoisomers. This compound, an internal alkene, can be isomerized to a variety of other C8H16 isomers, including cis-4-octene, cis- and trans-3-octene, cis- and trans-2-octene, and 1-octene. This process is typically facilitated by transition metal catalysts and is of significant interest in petrochemical refining and the synthesis of fine chemicals where specific olefin isomers are required as precursors. The distribution of the resulting isomers is highly dependent on the catalyst system and reaction conditions employed.
Catalytic Systems for Alkene Isomerization
The isomerization of this compound can be effectively achieved using various homogeneous and heterogeneous transition metal catalysts. The most common catalysts are based on ruthenium, nickel, and palladium.
-
Ruthenium Catalysts: Ruthenium complexes are highly efficient for alkene isomerization, often requiring low catalyst loadings and mild reaction conditions. They can be tuned to selectively favor the formation of either terminal or internal alkenes. For instance, certain ruthenium hydride complexes have demonstrated high activity in the migration of double bonds over several carbon atoms to yield the most thermodynamically stable isomer.
-
Nickel Catalysts: Nickel-based catalysts, often in combination with phosphine ligands, are also effective for olefin isomerization. Depending on the ligand environment, these catalysts can be directed towards either hydrogenation or isomerization. Cationic nickel-hydride species are often proposed as the active catalytic species.
-
Palladium Catalysts: Palladium complexes, such as those involving phosphine ligands, are well-established catalysts for double bond migration. They can facilitate "chain-walking" to move the double bond along the alkyl chain to its most stable position.
Reaction Mechanisms
The isomerization of alkenes catalyzed by transition metals typically proceeds through one of two primary mechanistic pathways: the metal-hydride insertion-elimination mechanism or the π-allyl mechanism.
-
Metal-Hydride Insertion-Elimination: This pathway involves the addition of a metal-hydride (M-H) bond across the double bond of the alkene. This is followed by a β-hydride elimination from an adjacent carbon atom to form a new double bond in a different position and regenerate the metal-hydride catalyst.
-
π-Allyl Mechanism: In this mechanism, the catalyst activates an allylic C-H bond of the alkene to form a π-allyl metal hydride intermediate. Subsequent reductive elimination of the hydride to a different position on the allyl fragment results in the isomerized alkene.
Quantitative Data Summary
The following table summarizes representative data for the isomerization of octene isomers using different catalytic systems. While specific data for this compound is limited, the isomerization of 1-octene provides a strong indication of the expected product distribution, which tends to favor the formation of more thermodynamically stable internal isomers.
| Catalyst System | Substrate | Major Products | Selectivity/Distribution | Reference |
| [Ni(oMeO-L3X)(NH₃)(OAc)]PF₆ | 1-Octene | Internal octenes | Predominantly cis- and trans-2-octene | |
| [(allyl)PdCl]₂ / P(o-tolyl)₃ / AgOTf | 1-Octene | 2-Octenes | >95% yield, E/Z ratio dependent on conditions | |
| [(allyl)NiBr]₂ / P(o-tolyl)₃ / AgOTf | 1-Octene | 2-Octenes | >95% yield, favors Z-isomer more than Pd | |
| Ru(methylallyl)₂(COD) | 1-Octene | Internal octenes | >99% conversion to internal isomers | |
| CCC-Pincer Iridium Complex (1-Ad) | 1-Octene | Internal octenes | 97% conversion |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Isomerization of this compound
This protocol provides a general method for the isomerization of this compound using a transition metal catalyst. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the chosen catalytic system.
Materials:
-
This compound (≥98% purity)
-
Transition metal catalyst (e.g., [(allyl)PdCl]₂, Ru(methylallyl)₂(COD), or a suitable nickel complex)
-
Ligand (if required, e.g., a triarylphosphine)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the transition metal catalyst (e.g., 0.1-1 mol%) and any required ligand in the anhydrous solvent.
-
Add this compound to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the desired conversion is achieved or the reaction reaches equilibrium, cool the mixture to room temperature.
-
The catalyst can be removed by passing the reaction mixture through a short column of silica gel or by precipitation and filtration, depending on the nature of the catalyst.
-
The resulting solution containing the mixture of octene isomers can be used for further reactions or the isomers can be separated by fractional distillation if required.
Protocol 2: Analysis of Octene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the separation and identification of octene isomers in a reaction mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5MS, or similar, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold: Maintain 150 °C for 5 minutes.
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 ppm.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the different octene isomers based on their retention times and mass spectra. The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.
Visualizations
Caption: Experimental workflow for the catalytic isomerization of this compound.
Caption: Metal-hydride insertion-elimination mechanism for alkene isomerization.
Caption: π-Allyl mechanism for alkene isomerization.
Application Notes and Protocols: Reaction Kinetics of trans-4-Octene with Hydroxyl Radicals and Ozone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The atmospheric oxidation of volatile organic compounds (VOCs) plays a crucial role in tropospheric chemistry, influencing air quality and climate. Alkenes, a significant class of VOCs, are emitted from both biogenic and anthropogenic sources. Their reaction with key atmospheric oxidants, namely the hydroxyl radical (•OH) and ozone (O₃), initiates complex chemical transformations that can lead to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). Understanding the kinetics and mechanisms of these reactions is essential for accurate atmospheric modeling and for assessing the environmental impact of these compounds. This document provides detailed information on the reaction kinetics of a representative alkene, trans-4-octene, with hydroxyl radicals and ozone.
Data Presentation
The following tables summarize the available quantitative data for the gas-phase reactions of this compound with hydroxyl radicals and ozone.
Table 1: Reaction Rate Constants
| Reactant | Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| This compound | O₃ | (1.31 ± 0.15) x 10⁻¹⁶ | Relative Rate | [1] |
| This compound | •OH | ~(6.40 ± 0.19) x 10⁻¹¹ (estimated) | Flash Photolysis-Resonance Fluorescence (for trans-2-butene) | [2] |
Note: The rate constant for the reaction of this compound with •OH has not been experimentally determined and is estimated based on the value for trans-2-butene, a structurally similar alkene.
Table 2: Reaction Products and Estimated Yields
| Reactant | Oxidant | Primary Products | Estimated Molar Yield (%) | Secondary Products |
| This compound | O₃ | Butanal | Not Quantified | Secondary Organic Aerosol (SOA), Oligomers |
| This compound | •OH | 4-hydroxy-5-octyl radical | Not Quantified | C₈-hydroxycarbonyls, smaller carbonyls |
Note: The product yields for both reactions of this compound have not been definitively quantified in the literature. The ozonolysis of symmetric alkenes is known to primarily yield the corresponding aldehydes. The reaction with hydroxyl radicals is expected to proceed via addition to the double bond, forming a hydroxyalkyl radical, which then reacts further with O₂ to form a variety of oxygenated products.
Reaction Mechanisms
Ozonolysis of this compound
The reaction of this compound with ozone proceeds through the Criegee mechanism. This involves the initial addition of ozone to the double bond to form an unstable primary ozonide (molozonide), which rapidly decomposes into a carbonyl compound (butanal) and a Criegee intermediate (in this case, a C₄ carbonyl oxide). The Criegee intermediate is highly reactive and can undergo various reactions, including unimolecular decay or reaction with other atmospheric species, contributing to the formation of secondary organic aerosols.
Reaction of this compound with Hydroxyl Radicals
The reaction of this compound with hydroxyl radicals is expected to be dominated by the electrophilic addition of the •OH radical to the electron-rich double bond. This addition can occur at either of the two carbon atoms of the double bond, leading to the formation of a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyperoxy radical, which can undergo further reactions to form a variety of stable, oxygenated products. A minor reaction pathway is the abstraction of a hydrogen atom from the alkyl chain by the hydroxyl radical.
Experimental Protocols
Determination of the Gas-Phase Reaction Rate Constant using the Relative Rate Method
This protocol describes a common method for determining the rate constant of a gas-phase reaction of a test compound (in this case, this compound) with an oxidant (•OH or O₃) by comparing its decay rate to that of a reference compound with a known rate constant.
Materials:
-
Environmental chamber (e.g., Teflon bag or glass reactor)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Ozone generator or a source of hydroxyl radicals (e.g., photolysis of methyl nitrite or hydrogen peroxide)
-
This compound (high purity)
-
Reference compound with a well-established rate constant (e.g., a different alkene or alkane)
-
Zero air or purified synthetic air
-
Gas-tight syringes
Procedure:
-
Chamber Preparation: The environmental chamber is first flushed with purified air to remove any contaminants.
-
Introduction of Reactants: Known concentrations of this compound and the reference compound are introduced into the chamber using gas-tight syringes. The initial concentrations are typically in the parts-per-billion (ppb) range.
-
Initiation of Reaction: The oxidant (ozone or hydroxyl radicals) is introduced into the chamber to initiate the reaction. For •OH radical experiments, this is often achieved by photolyzing a precursor gas within the chamber using UV lamps.
-
Monitoring of Concentrations: The concentrations of this compound and the reference compound are monitored over time by periodically withdrawing gas samples from the chamber and analyzing them using a GC-FID.
-
Data Analysis: The rate constant of the test compound (k_test) can be determined from the following equation:
ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) * ln([Ref]₀ / [Ref]ₜ)
where [Test]₀ and [Ref]₀ are the initial concentrations, [Test]ₜ and [Ref]ₜ are the concentrations at time t, and k_ref is the known rate constant of the reference compound. A plot of ln([Test]₀ / [Test]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_test / k_ref).
Product Analysis of Alkene Ozonolysis in a Flow Tube Reactor
This protocol outlines a method for identifying the products of the reaction between an alkene and ozone using a flow tube reactor coupled to a mass spectrometer.
Materials:
-
Flow tube reactor (typically a glass or quartz tube)
-
Ozone generator
-
Mass spectrometer (e.g., Chemical Ionization Mass Spectrometer - CIMS)
-
Mass flow controllers
-
This compound (high purity)
-
Carrier gas (e.g., purified air or nitrogen)
Procedure:
-
System Setup: The flow tube reactor is set up with a carrier gas flowing through it at a controlled rate.
-
Introduction of Reactants: A known concentration of this compound is introduced into the main flow of the carrier gas.
-
Initiation of Reaction: A controlled flow of ozone is introduced into the reactor through a separate inlet to initiate the reaction. The position of the ozone inlet can be varied to change the reaction time.
-
Product Detection: The gas mixture at the exit of the flow tube is continuously sampled by a mass spectrometer. The mass spectrometer is used to identify and quantify the products formed during the reaction.
-
Data Analysis: The mass spectra are analyzed to identify the masses of the product ions. By knowing the ionization method and the potential reaction pathways, the chemical formulas and structures of the neutral products can be inferred. The product yields can be determined by calibrating the mass spectrometer's response to known concentrations of authentic standards.
Mandatory Visualization
Caption: Workflow for determining the gas-phase reaction rate constant.
Caption: Simplified Criegee mechanism for this compound ozonolysis.
Caption: Mechanism of hydroxyl radical addition to this compound.
References
Applications of Trans-4-Octene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-octene, an internal olefin, serves as a valuable monomer in polymer chemistry for the synthesis of specialty polyolefins with unique microstructures and properties. Its utilization through advanced polymerization techniques, such as chain-walking polymerization and acyclic diene metathesis (ADMET), allows for the creation of polymers with controlled branching and amorphous characteristics. These polymers are of significant interest for applications ranging from elastomers and adhesives to compatibilizers and modifiers for thermoplastic blends. This document provides detailed application notes, experimental protocols, and key data for the polymerization of this compound.
Application Notes
The polymerization of this compound primarily yields amorphous, highly branched polyolefins. The specific properties and, consequently, the applications of the resulting polymers are largely dictated by the polymerization method employed.
Chain-Walking Polymerization of this compound
Chain-walking polymerization, particularly using α-diimine nickel catalysts, is a powerful method to polymerize internal olefins like this compound. This technique allows the catalyst to "walk" along the polymer chain, resulting in the formation of branches.
Resulting Polymer: Poly(this compound) synthesized via this method is a highly branched, amorphous polymer with a low glass transition temperature (Tg) of approximately -66°C.[1][2][3][4] The polymer backbone consists of a polyethylene-like chain with a high density of propyl and butyl branches. The degree and type of branching can be controlled by the choice of catalyst and polymerization temperature.[5]
Potential Applications:
-
Elastomers and Rubbers: The low Tg and amorphous nature of the polymer impart rubber-like elasticity, making it a candidate for specialty elastomers with good low-temperature flexibility.
-
Adhesives and Sealants: The amorphous and tacky nature of these polymers can be beneficial in the formulation of pressure-sensitive adhesives and sealants.
-
Impact Modifiers for Plastics: Incorporating this soft, amorphous polymer into brittle plastics can improve their impact strength and toughness.
-
Flow Modifiers and Plasticizers: The branched structure can disrupt the crystallinity of other polyolefins, acting as a process aid or a non-migrating plasticizer.
-
Compatibilizers: The unique branched structure can potentially improve the compatibility of different polymers in blends.
Acyclic Diene Metathesis (ADMET) Polymerization of this compound
ADMET is a step-growth polymerization that is typically employed for the polymerization of α,ω-dienes. The application of ADMET to internal olefins like this compound is less common but can be envisioned as a self-metathesis reaction that would lead to the formation of poly(butenylene) and the release of 3-hexene. This process would result in a linear unsaturated polymer.
Resulting Polymer: The theoretical product of ADMET polymerization of this compound is poly(butenylene), a linear polymer with a repeating unit of (-CH=CH-CH2-CH2-)n. The cis/trans ratio of the double bonds in the polymer backbone would depend on the catalyst and reaction conditions. Subsequent hydrogenation of this polymer would yield linear polyethylene.
Potential Applications:
-
Model Polymers: The ability to create perfectly linear polyethylene (after hydrogenation) makes this a valuable method for academic studies of polymer physics and crystallization behavior.
-
Precursor to Functional Polymers: The double bonds in the poly(butenylene) backbone can be functionalized to introduce various chemical groups, leading to materials with tailored properties for applications in drug delivery, membranes, or specialty coatings.
-
Thermoplastic Elastomers: By controlling the cis/trans ratio, the properties of poly(butenylene) can be tuned from amorphous elastomers (high cis content) to semi-crystalline plastics (high trans content).
Data Presentation
The following tables summarize quantitative data for polymers derived from octene isomers, providing a reference for the expected properties of poly(this compound).
Table 1: Properties of Poly(this compound) from Chain-Walking Polymerization
| Catalyst Precursor | Polymerization Temperature (°C) | Mn (x 10⁴ g/mol ) | Mw/Mn | Tg (°C) | Branching (per 1000 C) | Ref. |
| α-diimine Ni complex 1 | 20 | 15.1 | 1.83 | -66 | 125 | [3] |
| α-diimine Ni complex 2 | 20 | 30.2 | 1.94 | -66 | 125 | [3] |
| α-diimine Ni complex 1 | 0 | 18.2 | 1.25 | -66 | 125 | [3] |
Data obtained from polymerization of this compound using various α-diimine nickel catalysts activated with modified methylaluminoxane (MMAO).
Table 2: Properties of Poly(octenylene) from ADMET Polymerization of 1,9-Decadiene (as a proxy for internal olefin metathesis)
| Catalyst | Monomer | Mn ( g/mol ) | Mw/Mn | % Trans | Ref. |
| Schrock's Mo catalyst | 1,9-decadiene | 108,000 | - | >90 | [6] |
| Grubbs' 1st Gen catalyst | 1,9-decadiene | - | - | >70 | [6] |
Experimental Protocols
Protocol 1: Chain-Walking Polymerization of this compound with an α-Diimine Nickel Catalyst
This protocol is adapted from the procedure described by Nakayama et al. for the polymerization of linear internal octenes.[3][4]
Materials:
-
This compound (purified by stirring over CaH₂ and vacuum distillation)
-
Toluene (purified by passing through a solvent purification system)
-
α-diimine nickel catalyst precursor (e.g., bis{[N,N'-(2,6-diisopropylphenyl)imino]acenaphthene}dibromonickel(II))
-
Modified methylaluminoxane (MMAO) solution in toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Reactor Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.
-
Monomer and Solvent Addition: Under a nitrogen atmosphere, add 10 mL of toluene and 2.0 mL of purified this compound to the Schlenk flask.
-
Catalyst Activation: In a separate glovebox or under a nitrogen atmosphere, prepare a stock solution of the α-diimine nickel catalyst in toluene. In the Schlenk flask, add the desired amount of the MMAO solution (e.g., to achieve an Al/Ni molar ratio of 500).
-
Polymerization: Inject the required amount of the nickel catalyst solution into the monomer/cocatalyst mixture with vigorous stirring to initiate the polymerization.
-
Reaction Quenching: After the desired reaction time (e.g., 1-24 hours) at the desired temperature (e.g., 0°C or 20°C), quench the polymerization by adding 5 mL of methanol.
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into a beaker containing 100 mL of methanol with 10% HCl to precipitate the polymer.
-
Stir the mixture for 1 hour, then filter the polymer.
-
Wash the collected polymer with fresh methanol.
-
Dissolve the polymer in a minimal amount of toluene and re-precipitate it in methanol.
-
Filter the purified polymer and dry it in a vacuum oven at 60°C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and molecular weight distribution (Mw/Mn) by Gel Permeation Chromatography (GPC).
-
Determine the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).
-
Analyze the polymer microstructure (branching) by ¹H and ¹³C NMR spectroscopy.
-
Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound (Hypothetical Protocol)
As the ADMET of a single internal olefin is not a standard procedure for high polymer synthesis, this protocol is a proposed starting point based on the principles of olefin metathesis. The primary product would be poly(butenylene) with the concurrent formation of 3-hexene.
Materials:
-
This compound (purified by passing through activated alumina)
-
Grubbs' second-generation catalyst or other suitable ruthenium-based metathesis catalyst
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene), if conducting in solution
-
Schlenk tube with a high-vacuum stopcock
-
High-vacuum line (< 0.1 mbar)
-
Methanol
Procedure:
-
Reactor Setup: A Schlenk tube equipped with a magnetic stir bar is thoroughly dried and purged with dry nitrogen.
-
Monomer Addition: Under a nitrogen atmosphere, add a measured amount of purified this compound to the Schlenk tube. For bulk polymerization, no solvent is added. For solution polymerization, add the desired amount of solvent.
-
Catalyst Addition: In a glovebox, weigh the metathesis catalyst into a vial and dissolve it in a minimal amount of an appropriate solvent (e.g., toluene). Inject the catalyst solution into the monomer. The typical monomer-to-catalyst ratio is 500:1 to 2000:1.
-
Polymerization under Vacuum:
-
Connect the Schlenk tube to a high-vacuum line.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Apply a dynamic vacuum to remove the volatile byproduct (3-hexene), which drives the equilibrium towards polymer formation. The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
-
Reaction Quenching: After several hours (or when the desired viscosity is reached), cool the reaction mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation:
-
Dissolve the viscous polymer in a suitable solvent (e.g., toluene or dichloromethane).
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and dry it under vacuum.
-
-
Characterization:
-
Characterize the polymer by GPC (Mn and Mw/Mn), DSC (Tg and Tm), and NMR spectroscopy (to confirm the structure and determine the cis/trans ratio).
-
Visualizations
Caption: Experimental workflow for chain-walking polymerization.
Caption: Experimental workflow for ADMET polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyolefins: Types, Properties and Applications [sciencedoze.com]
- 3. wky.ahu.edu.cn [wky.ahu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts | MDPI [mdpi.com]
- 6. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving the yield and selectivity of trans-4-octene synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and selectivity of trans-4-octene synthesis. This document offers troubleshooting advice for common experimental issues, detailed protocols, and quantitative data to guide your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with high selectivity?
A1: The most prevalent and effective method is the olefin cross-metathesis of a suitable precursor, such as 1-pentene, using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts).[1][2] Ethenolysis of 1-pentene is a specific and efficient cross-metathesis approach. Kinetically controlled reactions using specific ruthenium catalysts can achieve very high trans-selectivity, often exceeding 98%.[3]
Q2: My cross-metathesis reaction is showing low or no conversion. What are the initial checks I should perform?
A2: When encountering low conversion, systematically verify these critical parameters:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). While solid ruthenium catalysts are often air-stable, they can be sensitive to oxygen when in solution.[4]
-
Solvent and Reagent Purity: Use freshly purified and thoroughly degassed solvents. Impurities like water, peroxides, or traces of acid/base can deactivate the catalyst.[4] Some commercial solvents may contain stabilizers (e.g., amylene in dichloromethane) that can interfere with the reaction.[5]
-
Catalyst Integrity: Confirm the age and storage conditions of your catalyst. Prolonged exposure to air and moisture can lead to degradation. If in doubt, test the catalyst with a reliable substrate to verify its activity.[4]
-
Substrate Purity: Ensure your olefin substrate is pure and free from catalyst poisons. Functional groups that can act as Lewis bases, such as unprotected amines and thiols, can coordinate to the ruthenium center and inhibit catalysis.[4]
Q3: How can I improve the selectivity for the trans isomer over the cis isomer?
A3: Achieving high trans selectivity is often a result of kinetic control. Key factors include:
-
Catalyst Choice: Second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts, as well as more specialized stereoretentive catalysts, are often used to favor the thermodynamically more stable trans product.[3]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to isomerization and a loss of selectivity. Lowering the reaction temperature can sometimes favor the desired kinetic product.
-
Substrate Sterics: The steric bulk of the substituents on the reacting olefins can influence the transition state geometry, favoring the formation of the trans isomer.[6]
-
Secondary Metathesis: Allowing the reaction to proceed for too long can lead to secondary metathesis of the product, which can alter the initial kinetic trans/cis ratio towards a thermodynamic mixture.[6] Monitor the reaction progress to find the optimal endpoint.
Q4: I'm observing significant formation of homodimerized byproducts. How can I favor the desired cross-metathesis reaction?
A4: Minimizing homodimerization is a common challenge in cross-metathesis.[7] Strategies to improve selectivity for the cross-product include:
-
Reactant Stoichiometry: Use an excess of one of the olefin partners, particularly if it is a gas like ethylene that can be bubbled through the reaction mixture. This shifts the equilibrium towards the cross-product.
-
Slow Addition: Adding one of the olefin substrates slowly via syringe pump can maintain its low concentration in the reaction mixture, thereby disfavoring its self-reaction (homodimerization).[8]
-
Catalyst Selection: Choose a catalyst that exhibits different reactivity rates towards the two olefin substrates. A general model suggests that reacting an olefin with a high rate of homodimerization with one that has a low rate can lead to selective cross-metathesis.[6]
-
Dilution: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homodimerization reaction relative to the desired cross-metathesis.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Reaction stalls at low to moderate conversion (e.g., 40-60%). | 1. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction.[9][10] 2. Inhibiting Impurities: Trace impurities in the substrate or solvent may be poisoning the catalyst.[4] 3. Product Inhibition: The product olefin may be coordinating to the catalyst in a non-productive manner. | 1. Portion-wise Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in several portions throughout the reaction.[7] 2. Re-purify Reagents: Re-distill the solvent and pass the substrate through a column of activated alumina or silica gel. 3. Use a More Robust Catalyst: Consider switching to a third-generation Grubbs catalyst or a more specialized, highly active catalyst. |
| Significant amount of isomerized byproducts (e.g., 2-octene, 3-octene) are formed. | 1. Catalyst Decomposition to Hydride Species: Ruthenium catalysts can decompose into ruthenium hydride species, which are active catalysts for double bond migration.[4][9] 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor thermodynamically driven isomerization. | 1. Add a Mild Acid: Adding a weak acid like acetic acid can help quench the hydride species responsible for isomerization. 2. Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed, before significant isomerization occurs. |
| Low overall yield despite good conversion. | 1. Product Volatility: 4-octene is a volatile compound, and product may be lost during workup or solvent removal. 2. Difficult Purification: The product may be difficult to separate from residual catalyst, byproducts, or the solvent. | 1. Careful Workup: Use a cooled rotary evaporator trap and avoid high vacuum when removing solvents. 2. Catalyst Removal: After the reaction, stir the mixture with a scavenger like triphenylphosphine oxide or pass it through a silica plug to remove ruthenium byproducts before final purification. |
| *Poor trans:cis selectivity. | 1. Thermodynamic Equilibration: The reaction may have reached thermodynamic equilibrium, which may not strongly favor the trans isomer under all conditions. 2. Incorrect Catalyst Choice: The chosen catalyst may not be optimal for high kinetic trans selectivity.[3] 3. Reaction Conditions: The temperature and solvent can influence the stereochemical outcome. | 1. Monitor Kinetic vs. Thermodynamic Control: Take aliquots over time to determine the point of maximum kinetic (high trans) selectivity before equilibration occurs. 2. Screen Catalysts: Test different generations of Grubbs or Hoveyda-Grubbs catalysts. For highly demanding trans selectivity, consider specialized stereoretentive catalysts.[3] |
Data Presentation
The following tables summarize representative data for olefin cross-metathesis reactions, illustrating the impact of catalyst and substrate choice on yield and selectivity.
Table 1: Influence of Catalyst on Cross-Metathesis Yield and Selectivity
| Entry | Olefin 1 | Olefin 2 | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |
| 1 | Allyl benzene | cis-1,4-diacetoxy-2-butene | Ru-Cat A (5) | Toluene | 22 | 12 | 75 | 94:6 | [11] |
| 2 | 1-Octene | Allyl acetate | Ru-Cat B (1) | THF | 35 | 4 | 85 | >95:5 (Z-sel) | [11] |
| 3 | Styrene | cis-2-butene-1,4-diol | Ru-Cat C (5) | CH₂Cl₂ | 40 | 6 | 78 | 92:8 | [11] |
| 4 | Allyltrimethylsilane | 1-Decene | Ru-Cat B (2) | Toluene | 22 | 12 | 88 | >95:5 (Z-sel) | [11] |
Note: Data is representative of Z-selective catalysts to illustrate performance metrics. For this compound, catalysts favoring E-selectivity would be chosen.
Experimental Protocols & Visualizations
General Experimental Workflow
The synthesis of this compound via olefin metathesis follows a general workflow from setup to purification.
Protocol: Synthesis of this compound via Ethenolysis of 1-Pentene
Objective: To synthesize this compound with high selectivity using a ruthenium-catalyzed cross-metathesis reaction.
Materials:
-
Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst
-
1-Pentene (purified)
-
Anhydrous, degassed toluene
-
Ethylene gas (optional, for ethenolysis)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere. Flame-dry the glassware under vacuum before use.
-
Reagent Addition: Add anhydrous, degassed toluene to the flask via cannula or syringe to achieve a final substrate concentration of 0.1-0.5 M. Add the purified 1-pentene to the solvent.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, weigh the ruthenium catalyst (typically 0.5-2 mol%) and add it to the stirring solution. The solution will typically change color upon catalyst addition.
-
Reaction Conditions:
-
For Ethenolysis: Bubble ethylene gas gently through the reaction mixture.
-
For Self-Metathesis: If not using ethylene, ensure a constant inert gas flow to help remove the ethylene byproduct, which drives the reaction to completion.[12]
-
Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) and stir.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or ¹H NMR to determine the conversion and trans/cis ratio.
-
Quenching: Once the reaction has reached the desired conversion, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a non-polar solvent like hexane.
-
Purification: Pass the crude mixture through a short plug of silica gel to remove the majority of the ruthenium byproducts. For high purity and separation of cis/trans isomers, perform flash column chromatography on silica gel or use preparative gas chromatography.[13][14] Silver nitrate-impregnated silica gel can also be effective for separating isomers due to the differential complexation of silver ions with the cis and trans double bonds.[15]
-
Characterization: Confirm the identity and purity of the this compound product using ¹H NMR, ¹³C NMR, and GC-MS.
Olefin Metathesis Catalytic Cycle
The mechanism of ruthenium-catalyzed olefin metathesis proceeds through a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.
Safety Precautions
-
Ruthenium Catalysts: While many Grubbs and Hoveyda-Grubbs catalysts are air-stable as solids, they should be handled in a well-ventilated fume hood. Avoid inhalation of dust. Once in solution, they become air and moisture sensitive, and all manipulations should be performed under an inert atmosphere.
-
1-Pentene: This is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Anhydrous solvents like toluene and dichloromethane are flammable and/or toxic. Handle with care in a fume hood, avoiding inhalation and skin contact.
-
Ethylene Gas: This is a highly flammable gas. Ensure there are no ignition sources present when it is in use.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. React App [pmc.umicore.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cis- and Trans-4-Octene Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the chromatographic separation of cis- and trans-4-octene isomers. The content is tailored for researchers, scientists, and drug development professionals encountering challenges in their analytical and preparative separations.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is most effective for separating cis- and this compound?
A1: Gas chromatography (GC) is the most common and highly effective method for separating volatile isomers like cis- and this compound due to its high resolution.[1][2] For enhanced selectivity, especially when baseline separation is difficult, silver ion (argentation) chromatography, which can be performed using high-performance liquid chromatography (HPLC) or as a stationary phase in GC, is exceptionally powerful.[3][4] Supercritical fluid chromatography (SFC) is also a viable "green" alternative, offering fast and efficient separations using supercritical CO₂ as the mobile phase.[5][6]
Q2: What type of GC column is best suited for separating 4-octene isomers?
A2: The choice of GC column is critical. While standard non-polar columns can provide some separation based on boiling point differences, highly polar or specialized columns offer better selectivity.[7] Columns with stationary phases like cyanopropylpolysiloxane or polyethylene glycol (e.g., Carbowax) are often used.[1][7] For very challenging separations, capillary columns coated with silver nitrate or other silver-containing liquid stationary phases provide superior resolution by exploiting the interaction between silver ions and the π-electrons of the double bond.[4][8]
Q3: In what order are the cis and trans isomers expected to elute from the column?
A3: The elution order depends on the technique.
-
In standard GC , on non-polar or moderately polar columns, the trans-isomer, which has a lower boiling point, typically elutes before the cis-isomer.[9]
-
In silver ion (argentation) chromatography , the principle is reversed. The cis-isomer forms a more stable complex with the silver ions in the stationary phase and is therefore retained longer, causing it to elute after the trans-isomer.[3][10]
Q4: Can mass spectrometry (MS) distinguish between cis- and this compound?
A4: No, mass spectrometry alone cannot typically distinguish between cis and trans isomers because they have the same mass and often produce identical fragmentation patterns.[9][11] Therefore, chromatographic separation prior to MS detection (GC-MS or LC-MS) is essential for their individual identification and quantification.[9][12]
Troubleshooting Guide
Issue 1: Poor resolution or complete co-elution of cis- and this compound peaks.
| Possible Cause | Solution |
| Inadequate Stationary Phase Selectivity | The column's stationary phase chemistry is not suitable for resolving the isomers. Standard non-polar phases may be insufficient.[13] Solution: Switch to a more polar column (e.g., a wax-type or cyanopropyl phase) or a column specifically designed for alkene isomer separations, such as one containing silver ions.[3][7] |
| Temperature Program Too Fast | A rapid temperature ramp reduces the interaction time of the isomers with the stationary phase, preventing effective separation.[2][13] Solution: Decrease the oven temperature ramp rate (e.g., 1-5 °C/min), especially around the expected elution temperature of the isomers, to enhance resolution.[13] |
| Suboptimal Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. An incorrect flow rate can lead to peak broadening and reduced resolution.[13] Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best efficiency for your column dimensions. Consult the column manufacturer's guidelines for optimal flow rates. |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad, asymmetric, and poorly resolved peaks.[13] Solution: Dilute the sample and re-inject. Ensure the amount injected is within the column's loading capacity.[2] |
Issue 2: Peaks are tailing or fronting.
| Possible Cause | Solution |
| Active Sites in the System | The hydroxyl group on a dirty injector liner or exposed silica on the column can interact with the double bonds of the analytes, causing peak tailing.[13] Solution: Use a deactivated injector liner. If the column is old, trim the first few centimeters from the inlet to remove contaminated sections.[2] |
| Improper Injection Technique | A slow injection speed can cause the sample band to broaden before it reaches the column.[2] Solution: Ensure the autosampler or manual injection is performed quickly and smoothly to introduce a narrow sample band onto the column. |
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the separation of cis/trans alkene isomers using different chromatographic techniques. Absolute retention times will vary by instrument, but the relative performance and elution order are informative.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Temperature Program | Elution Order | Resolution (Rs) |
| Gas Chromatography (GC) | Polyethylene Glycol (e.g., Carbowax-20M)[7] | Helium or Nitrogen[7] | Isothermal (e.g., 96 °C) or a slow ramp (e.g., 5 °C/min)[7][9] | trans then cis | Good to Excellent |
| Silver Ion HPLC (Ag-HPLC) | Silica gel impregnated with AgNO₃[3][10] | Hexane/Toluene Gradient[10] | Ambient | trans then cis[10] | Excellent |
| Supercritical Fluid Chromatography (SFC) | Silica-based (Normal Phase)[5] | Supercritical CO₂ with Methanol modifier[5] | Isothermal (e.g., 40 °C) | trans then cis | Good to Excellent |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Separation of 4-Octene Isomers
This protocol is a representative method for the analytical separation of cis- and this compound using a polar stationary phase.
1. Sample Preparation:
-
Prepare a 10-100 µg/mL solution of the 4-octene isomer mixture in a volatile organic solvent like hexane or dichloromethane.[14]
-
Ensure the sample is free of particulates by filtering or centrifuging if necessary.[14]
-
Transfer the final solution to a 1.5 mL glass autosampler vial.[14]
2. GC-FID/MS Instrument Parameters:
-
GC System: Agilent GC or similar.
-
Column: DB-WAX or similar polyethylene glycol capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Injector Temperature: 250 °C.[9]
-
Injection Volume: 1.0 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.[9]
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector:
3. Data Analysis:
-
Integrate the peaks corresponding to this compound and cis-4-octene. The trans-isomer is expected to elute first.
-
Calculate the relative percentage of each isomer based on the peak areas.
-
If using MS, confirm the identity of the peaks by their mass spectrum (molecular ion at m/z 112).[11]
Workflow and Logic Diagrams
Caption: Experimental workflow for GC-based separation of 4-octene isomers.
Caption: Troubleshooting logic for poor peak resolution in isomer separation.
References
- 1. vurup.sk [vurup.sk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 6. selvita.com [selvita.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. osti.gov [osti.gov]
- 9. Lab Chapter 7.3.2 [people.whitman.edu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. uoguelph.ca [uoguelph.ca]
Technical Support Center: Industrial Scale-Up of Trans-4-Octene Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the industrial scale-up of trans-4-octene production.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a lower than expected yield of this compound in our scaled-up reaction. What are the potential causes and how can we improve the yield?
-
Potential Cause: Inefficient catalyst activity or deactivation.
-
Action: The choice of metathesis catalyst is critical. For general metathesis, catalysts like Hoveyda-Grubbs are often recommended due to their stability and activity at room temperature.[1][2] If sterically hindered alkenes are involved, specialized catalysts may be necessary.[1] Catalyst deactivation can occur due to impurities in the feedstock or side reactions. Consider performing a catalyst screening study to identify the optimal catalyst for your specific conditions.
-
-
Potential Cause: Unfavorable reaction equilibrium.
-
Action: The ethenolysis reaction to produce 4-octene is reversible. The presence of ethylene as a gaseous by-product can inhibit the forward reaction.[1] On an industrial scale, it is crucial to efficiently remove ethylene from the reaction mixture. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the reactor.[1]
-
-
Potential Cause: Suboptimal reaction temperature and pressure.
-
Action: Olefin metathesis can be sensitive to temperature. While some catalysts are active at room temperature, others may require elevated temperatures to achieve optimal activity. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. The pressure of gaseous reactants like ethylene also plays a significant role in reaction kinetics and equilibrium.[3] A systematic optimization of temperature and pressure should be performed.
-
-
Issue 2: Poor Selectivity and Formation of Isomers
-
Question: Our final product contains a high percentage of other octene isomers (e.g., cis-4-octene, 2-octene) and other by-products like methyl-heptenes. How can we improve the selectivity towards this compound?
-
Potential Cause: Isomerization of the product.
-
Action: Double bond isomerization can occur as a side reaction, particularly at higher temperatures or in the presence of certain catalyst residues.[4] Lowering the reaction temperature or reducing the reaction time may help to minimize isomerization. Additionally, the choice of catalyst can influence the degree of isomerization.
-
-
Potential Cause: Competing side reactions.
-
Action: The formation of by-products such as methyl-heptenes can result from head-to-tail coupling of the reactants instead of the desired head-to-head coupling.[4] The catalyst system and reaction conditions can influence the relative rates of these competing pathways. Screening different catalysts and optimizing the reactant ratios and addition rates can help to favor the desired reaction.
-
-
Potential Cause: Impurities in the feedstock.
-
Action: Impurities in the starting materials can participate in side reactions, leading to a variety of by-products. Ensure the purity of your reactants through appropriate purification methods before introducing them into the reactor.
-
-
Issue 3: Catalyst Deactivation and Short Lifespan
-
Question: We are observing a rapid decline in catalyst activity during our continuous process. What could be causing this and how can we extend the catalyst's lifespan?
-
Potential Cause: Catalyst poisoning.
-
Action: Impurities in the feedstock, such as water, oxygen, or sulfur compounds, can act as poisons to metathesis catalysts. It is essential to thoroughly purify the reactants and solvents. The use of scavenger resins or guard beds can also help to remove potential poisons before the feed enters the reactor.
-
-
Potential Cause: Thermal degradation.
-
Action: Operating at temperatures above the catalyst's stability limit will lead to rapid decomposition. Review the manufacturer's specifications for the catalyst's thermal stability and ensure the reactor temperature is well-controlled.
-
-
Potential Cause: Fouling of the catalyst by polymeric by-products.
-
Action: High concentrations of reactants or products can sometimes lead to the formation of oligomers or polymers that can coat the catalyst surface, blocking active sites. Optimizing the reaction conditions to minimize these side reactions is crucial. In some cases, a periodic catalyst regeneration procedure may be necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common industrial methods for producing this compound?
-
A1: The most prominent industrial method for the synthesis of specific alkenes like this compound is olefin metathesis.[2][5] This reaction involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, often catalyzed by ruthenium, molybdenum, or tungsten-based catalysts.[5] Ethenolysis, a type of cross-metathesis with ethylene, is a common strategy.[6]
-
-
Q2: How can I effectively separate this compound from its cis isomer and other impurities on a large scale?
-
A2: On an industrial scale, fractional distillation is a common technique for separating isomers with different boiling points. Due to the small difference in boiling points between cis- and this compound, a distillation column with a high number of theoretical plates may be required. Other potential purification methods include preparative chromatography, though this can be more expensive for large quantities.[7]
-
-
Q3: What are the safety considerations when handling ethylene gas in a scaled-up process?
-
A3: Ethylene is a highly flammable gas and can form explosive mixtures with air. It is crucial to handle it in a well-ventilated area, away from ignition sources. The use of appropriate pressure-rated equipment and leak detection systems is mandatory. Personnel should be trained on the safe handling of flammable gases.
-
-
Q4: Can renewable feedstocks be used for the production of this compound?
-
A4: Yes, there is growing interest in using renewable resources like vegetable oils for the production of olefins through metathesis.[3] For example, the ethenolysis of oleic acid derivatives can yield 1-decene and other valuable olefins. While this approach offers a more sustainable route, it also presents challenges related to the purification of the feedstock and the potential for catalyst inhibition by components present in natural oils.
-
Data Presentation
Table 1: Comparison of Common Metathesis Catalysts
| Catalyst Type | Common Examples | Key Characteristics | Typical Applications |
| Grubbs Catalysts | Grubbs I, Grubbs II | High activity, good functional group tolerance. | General olefin metathesis, ring-closing metathesis. |
| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs I & II | Increased stability, slower initiation.[1][2] | Cross-metathesis, reactions requiring higher stability. |
| Schrock Catalysts | Molybdenum or Tungsten based | Very high activity, sensitive to air and moisture.[5] | Metathesis of sterically demanding or less reactive olefins. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Batch Reactor
-
Reactor Setup: A clean, dry, and inert gas-purged jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and condenser is used.
-
Reactant Preparation: The starting olefin and any solvent are purified by passing them through a column of activated alumina to remove peroxides and water.
-
Reaction Initiation: The reactor is charged with the purified olefin and solvent. The mixture is brought to the desired reaction temperature (e.g., 40-60 °C).
-
Catalyst Addition: The metathesis catalyst (e.g., 0.01-0.1 mol%) is dissolved in a small amount of anhydrous solvent and injected into the reactor under a positive pressure of inert gas.
-
Reaction Monitoring: Samples are withdrawn from the reaction mixture at regular intervals and quenched with a suitable agent (e.g., ethyl vinyl ether).
-
Analysis: The samples are analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to this compound and other products.
-
Work-up: Upon completion, the reaction is quenched, and the catalyst is removed by filtration through a pad of silica gel or by using a scavenger resin. The product is then purified by distillation.
Visualizations
Caption: Troubleshooting workflow for addressing low yield of this compound.
Caption: Experimental workflow for catalyst screening.
References
minimizing side products in the synthesis of trans-4-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of trans-4-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?
A1: The most effective methods for synthesizing this compound with high trans (E) selectivity include the Schlosser modification of the Wittig reaction, the Julia-Kocienski olefination, and the reduction of 4-octyne using sodium in liquid ammonia (a type of Birch reduction).[1][2][3]
Q2: What are the primary side products to expect when synthesizing this compound?
A2: The primary side product is typically the cis-4-octene (Z-isomer). Other potential byproducts can include unreacted starting materials, products from side reactions of the reagents (like self-condensation in the Julia-Kocienski olefination), and triphenylphosphine oxide in Wittig-type reactions.[4][5]
Q3: How can I purify this compound from its cis isomer and other impurities?
A3: Purification can be achieved through column chromatography on silica gel using a non-polar eluent like hexane.[6] Fractional distillation can also be effective if the boiling points of the isomers and impurities are sufficiently different. In some cases, crystallization at low temperatures may selectively precipitate one isomer.[6][7]
Troubleshooting Guides
Wittig Reaction (Standard and Schlosser Modification)
Q4: My Wittig reaction is producing a low yield of 4-octene. What are the possible causes and solutions?
A4: Low yields in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: Ensure your phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH, KOtBu). The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent degradation of the ylide by moisture or oxygen.[5][8] A color change (often to deep red or orange) typically indicates successful ylide formation.[5]
-
Steric Hindrance: While less of an issue for the synthesis of 4-octene from propanal and the corresponding ylide, highly substituted aldehydes or ketones can react slowly.[9]
-
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization. Use freshly distilled aldehyde for the best results.[9]
-
Reaction Temperature: Ylide formation and the subsequent reaction with the aldehyde are often carried out at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. Ensure proper temperature control throughout the process.[5]
Q5: My Wittig reaction is yielding mainly the cis-isomer of 4-octene. How can I increase the trans-selectivity?
A5: Standard Wittig reactions with non-stabilized ylides (like the one used for 4-octene synthesis) typically favor the Z (cis) isomer.[10] To obtain the E (trans) isomer, you should use the Schlosser modification .[11][12] This involves the in-situ epimerization of the initially formed erythro-betaine to the more stable threo-betaine, which then eliminates to give the trans-alkene.[11]
Troubleshooting the Schlosser Modification:
-
Insufficient Epimerization: Ensure the use of a second equivalent of a strong base (phenyllithium is classic) at low temperature (-78 °C to -30 °C) after the initial reaction of the ylide and aldehyde.[12]
-
Proton Source: The choice of proton source to quench the β-oxido ylide can influence the final product. A sterically hindered proton source is sometimes used to favor the formation of the trans-lithiobetaine.[11]
-
Lithium Salts: The presence of lithium salts is crucial for stabilizing the betaine intermediate in the Schlosser modification. If you are using salt-free conditions, this will favor the cis-isomer.[5]
Julia-Kocienski Olefination
Q6: I am observing a significant amount of self-condensation of my sulfone reagent in the Julia-Kocienski olefination. How can this be minimized?
A6: Self-condensation, where the sulfonyl carbanion attacks another molecule of the starting sulfone, is a known side reaction.[4][13] To prevent this, it is best to perform the reaction under "Barbier-like conditions."[13] This involves adding the base slowly to a mixture of both the sulfone and the aldehyde. This ensures that the generated carbanion reacts with the aldehyde as soon as it is formed, minimizing its concentration and the likelihood of self-condensation.[4][13]
Q7: The E/Z selectivity of my Julia-Kocienski olefination is not as high as expected. What factors can I adjust?
A7: The stereoselectivity of the Julia-Kocienski olefination is influenced by several factors:
-
Sulfone Reagent: Different heteroaryl sulfones can provide different selectivities. For high E-selectivity, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often superior to benzothiazol-2-yl (BT) sulfones.[13]
-
Counterion and Solvent: The choice of base and solvent affects the transition state geometry. Smaller counterions (like Li+) and nonpolar solvents tend to favor a closed transition state, which can influence selectivity. Larger counterions (like K+) in polar solvents can lead to an open transition state.[13]
-
Reaction Temperature: As with many stereoselective reactions, lower temperatures generally lead to higher selectivity.
Birch Reduction of 4-Octyne
Q8: My Birch reduction of 4-octyne is incomplete, and I am recovering starting material. What should I check?
A8: Incomplete reduction can be due to:
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Insufficient Reducing Agent: Ensure at least two equivalents of sodium or lithium metal are used per equivalent of alkyne.[3]
-
Inactive Metal: The surface of the alkali metal can become oxidized. Use freshly cut pieces of the metal.
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Moisture Contamination: The reaction is highly sensitive to moisture, which will quench the solvated electrons. Ensure all glassware is thoroughly dried and the ammonia is anhydrous.
Q9: I am observing over-reduction to octane as a side product. How can I prevent this?
A9: While the Birch reduction of alkynes is generally selective for the formation of alkenes, over-reduction can occur, especially at higher temperatures.[3] Maintaining a low reaction temperature (typically -78 °C, the sublimation point of dry ice) is crucial to prevent the reduction of the newly formed alkene.
Quantitative Data Summary
| Synthesis Method | Typical Yield of 4-Octene | Typical trans:cis Ratio | Key Advantages | Key Disadvantages |
| Standard Wittig | Moderate to High | Low (favors cis) | Well-established, readily available reagents. | Poor trans-selectivity for non-stabilized ylides.[10] |
| Schlosser Modification | Good | High (typically >90:10) | Excellent trans-selectivity.[11][12] | Requires careful control of temperature and stoichiometry. |
| Julia-Kocienski Olefination | Good to Excellent | Very High (often >95:5) | High trans-selectivity, one-pot procedure.[13] | Can have issues with self-condensation of the sulfone.[4][13] |
| Birch Reduction of 4-Octyne | Good to High | Very High (typically >98:2) | Excellent trans-selectivity, simple procedure.[3] | Requires handling of liquid ammonia and alkali metals. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schlosser Modification of the Wittig Reaction
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Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool the suspension to -78 °C. Add n-butyllithium (1.05 equiv) dropwise. Allow the resulting deep red solution to stir at -78 °C for 1 hour.
-
Reaction with Aldehyde: To the ylide solution at -78 °C, add a solution of butanal (1.0 equiv) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Epimerization: Add a second equivalent of phenyllithium (1.0 equiv) dropwise at -78 °C. Allow the reaction to warm to -30 °C and stir for 30 minutes.
-
Protonation: Cool the reaction back to -78 °C and add a solution of tert-butanol (1.2 equiv) in THF.
-
Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane eluent) to yield this compound.
Protocol 2: Synthesis of this compound via Julia-Kocienski Olefination
-
Reaction Setup: To a stirred solution of 1-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)butane (1.0 equiv) and butanal (1.2 equiv) in anhydrous DME at -78 °C under an argon atmosphere, slowly add a solution of KHMDS (1.1 equiv) in DME over 30 minutes.
-
Reaction Progression: Stir the mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent in vacuo, purify the residue by column chromatography on silica gel (hexane eluent) to afford this compound.
Protocol 3: Synthesis of this compound via Birch Reduction of 4-Octyne
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense ammonia gas at -78 °C.
-
Dissolving Metal: To the liquid ammonia, add small pieces of sodium metal (2.5 equiv) until a persistent deep blue color is obtained.
-
Alkyne Addition: Add a solution of 4-octyne (1.0 equiv) in anhydrous THF dropwise to the sodium-ammonia solution. Stir the reaction at -78 °C for 2 hours.
-
Quench: Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Workup: Allow the ammonia to evaporate. Add water and extract the product with pentane. Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Purification: Filter and carefully remove the solvent by distillation to obtain this compound.
Visualizations
Caption: Schlosser Modification Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE [vedantu.com]
- 2. trans-Alkene synthesis by olefination or metathesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 11. Schlosser Modification [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates in trans-4-octene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving trans-4-octene, specifically focusing on low conversion rates in metathesis, hydrogenation, hydroformylation, and epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound metathesis reaction has a low conversion rate. What are the primary factors to investigate?
A1: Low conversion in olefin metathesis is a common issue. The primary areas to troubleshoot are:
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Catalyst Activity: Ensure your Grubbs catalyst is fresh and has been stored under an inert atmosphere. Catalyst decomposition can occur with prolonged exposure to air and moisture.
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Solvent and Reagent Purity: Use anhydrous, degassed solvents. Impurities like water, oxygen, and peroxides can deactivate the catalyst.
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Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can decompose the catalyst.[1]
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Ethylene Removal: The self-metathesis of this compound produces 3-hexene and 5-decene. However, in cross-metathesis reactions, ethylene is often a byproduct. If ethylene is generated, its removal by bubbling an inert gas through the reaction mixture can help drive the equilibrium towards the products.[1]
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Isomerization: At elevated temperatures, undesired olefin isomerization can become a significant side reaction, leading to a complex mixture of products and consuming the starting material in non-productive pathways.[1][2][3][4] Consider running the reaction at a lower temperature.[1] Additives like 1,4-benzoquinone can also suppress isomerization.[2][3]
Q2: I am observing low yields in the hydrogenation of this compound. What should I check?
A2: For low yields in this compound hydrogenation, consider the following:
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Catalyst Quality: The activity of palladium on carbon (Pd/C) can vary. Ensure the catalyst is not old or poisoned.
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Hydrogen Pressure: While atmospheric pressure is often sufficient for simple alkenes, increasing the hydrogen pressure can sometimes improve the reaction rate and conversion.
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Solvent Choice: The solvent can influence the reaction rate. Protic solvents like ethanol are commonly used. Ensure the solvent is of appropriate purity.
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Mass Transfer: Efficient stirring is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
Q3: My hydroformylation of this compound is giving poor conversion to the desired n-nonanal. What are the likely causes?
A3: Low conversion in the hydroformylation of internal olefins like this compound can be attributed to several factors:
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Catalyst and Ligand System: The choice of rhodium precursor and phosphine or phosphite ligand is critical for both activity and regioselectivity. Bulky ligands are often required to favor the formation of the linear aldehyde from an internal olefin.[5]
-
Reaction Conditions: Temperature and syngas (CO/H₂) pressure are key parameters. Higher temperatures can favor isomerization to the terminal olefin, which then hydroformylates more readily to the linear product, but can also lead to side reactions if too high.[6]
-
Isomerization-Hydroformylation Equilibrium: The overall conversion is dependent on the efficiency of the tandem isomerization and hydroformylation steps. The rate of isomerization of this compound to 1-octene must be faster than or comparable to the rate of hydroformylation.[5]
Q4: The epoxidation of this compound is incomplete. What could be the issue?
A4: For incomplete epoxidation of this compound, investigate these aspects:
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Oxidant Stability and Concentration: If using hydrogen peroxide, ensure it has not decomposed. The concentration of the oxidant is also a critical parameter.
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Catalyst Activity: The chosen catalyst (e.g., a transition metal complex) must be active under the reaction conditions.
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Temperature: Reaction temperature significantly affects the rate of epoxidation. However, excessively high temperatures can lead to decomposition of the oxidant and/or the epoxide product, as well as the formation of byproducts like diols.
-
pH of the Reaction Medium: For some catalytic systems, the pH can influence the reaction rate and selectivity.
Troubleshooting Guides
Guide 1: Troubleshooting Low Conversion in this compound Self-Metathesis
If you are experiencing low conversion in the self-metathesis of this compound to 3-hexene and 5-decene, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion in this compound metathesis.
Data Presentation
Table 1: Effect of Reaction Parameters on the Hydroformylation of this compound
| Catalyst System | Ligand | Temperature (°C) | Syngas Pressure (bar) | Solvent | Conversion (%) | n-nonanal Yield (%) | Reference |
| Rh(acac)(CO)₂ | BIPHEPHOS | 125 | 20 | Toluene | >95 | 88 | [5] |
| Rh(acac)(CO)₂ | BIPHEPHOS | 100 | 20 | Toluene | ~80 | ~70 | [5] |
| Rh(acac)(CO)₂ | BIPHEPHOS | 125 | 10 | Toluene | ~90 | ~80 | [5] |
| Rh(acac)(CO)₂ | BIPHEPHOS | 125 | 40 | Toluene | >95 | ~85 | [5] |
Table 2: Influence of Temperature on the Epoxidation of n-octene
| Catalyst | Oxidant | Temperature (K) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | 348 | ~17 | ~41 | |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | 358 | 93.0 | 99.9 | |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | 368 | 65.9 | 70.0 |
Experimental Protocols
Protocol 1: Self-Metathesis of this compound using Grubbs Catalyst
Objective: To perform the self-metathesis of this compound to yield 3-hexene and 5-decene.
Materials:
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This compound (purified by passing through a column of activated alumina)
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Grubbs second-generation catalyst
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Anhydrous and degassed dichloromethane (DCM) or toluene
-
Schlenk flask and line
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Magnetic stirrer and stir bar
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).
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To the flask, add purified this compound (1.0 eq).
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Add anhydrous and degassed solvent (e.g., DCM or toluene) to achieve a concentration of 0.1-0.5 M.
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In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs second-generation catalyst (0.1-1 mol%).
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Add the catalyst to the stirred solution of this compound.
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Heat the reaction mixture to the desired temperature (e.g., 40 °C for DCM or 80 °C for toluene) and monitor the reaction progress by GC-MS.
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Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
The solvent can be removed under reduced pressure, and the product mixture can be purified by distillation or column chromatography.
Caption: Experimental workflow for the self-metathesis of this compound.
Protocol 2: Hydrogenation of this compound using Palladium on Carbon (Pd/C)
Objective: To reduce this compound to n-octane.
Materials:
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This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Round-bottom flask
-
Hydrogen balloon or Parr hydrogenator
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd).
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Seal the flask with a septum and purge the flask with hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions at atmospheric pressure). For higher pressures, a Parr hydrogenator should be used.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent during filtration and disposed of properly.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain n-octane.
Caption: Experimental workflow for the hydrogenation of this compound.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Studying and Suppressing Olefin Isomerization Side Reactions During ADMET Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
Technical Support Center: Preventing Isomerization of trans-4-Octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of trans-4-octene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound isomerization during a reaction?
Isomerization of this compound, leading to the formation of other octene isomers (e.g., cis-4-octene, 3-octenes, 2-octenes), is primarily caused by:
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Catalyst Decomposition: In transition metal-catalyzed reactions, particularly olefin metathesis, the decomposition of the catalyst can form metal hydride species. These hydrides can re-add to the alkene and promote double bond migration.[1]
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Acidic Conditions: The presence of strong acids can lead to the protonation of the double bond, forming a carbocation intermediate. Subsequent deprotonation at a different position results in an isomerized alkene.
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Thermal Stress: High reaction temperatures can provide the activation energy needed for isomerization, especially in the presence of a catalyst or acidic impurities.
-
Photochemical Conditions: Exposure to UV light can sometimes induce cis-trans isomerization.
Q2: I'm observing isomerization in my ruthenium-catalyzed olefin metathesis reaction. What is the likely cause and how can I prevent it?
The most probable cause is the formation of ruthenium hydride species from the decomposition of your Grubbs catalyst.[1] To prevent this, you can:
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Use Additives: The addition of 1,4-benzoquinone or its electron-deficient derivatives is a highly effective method to suppress isomerization. These compounds are thought to either prevent the formation of ruthenium hydrides or rapidly quench them.[1] Acetic acid can also be used.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can minimize catalyst decomposition and subsequent isomerization.
-
Choose a More Stable Catalyst: Consider using a more stable generation of the Grubbs catalyst if applicable to your substrate.
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Minimize Reaction Time: Shorter reaction times reduce the exposure of the product to the catalyst and potential decomposition products.
Q3: Can isomerization occur during the hydrogenation of this compound? How can I avoid it?
Yes, isomerization can be a side reaction during hydrogenation, particularly with certain catalysts. To minimize this:
-
Catalyst Selection: Use a catalyst known for low isomerization activity, such as certain palladium or platinum catalysts under specific conditions.
-
Optimize Reaction Conditions: Lower temperatures and pressures can often favor hydrogenation over isomerization.
-
Hydrogen Source: Using transfer hydrogenation with a suitable hydrogen donor might offer better selectivity in some cases.
Q4: I am performing an acid-catalyzed reaction with this compound and observing significant isomerization. What are my options?
To mitigate isomerization in acid-catalyzed reactions:
-
Use a Weaker Acid: If the reaction allows, switch to a weaker acid to reduce the propensity for carbocation formation and rearrangement.
-
Lower the Temperature: As with other reaction types, lower temperatures can disfavor the isomerization pathway.
-
Non-Protic Lewis Acids: Consider using a non-protic Lewis acid to promote the desired reaction without direct protonation of the double bond.
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Control Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further isomerization.
Troubleshooting Guides
Problem 1: Unexpected Isomerization in Olefin Metathesis Despite Using an Inhibitor
| Symptom | Possible Cause | Suggested Solution |
| Isomerization of this compound is still observed after adding 1,4-benzoquinone. | 1. Insufficient Inhibitor: The amount of inhibitor may not be enough to quench all the active hydride species. 2. Inhibitor Decomposition: The inhibitor might be unstable under the reaction conditions. 3. Highly Active Catalyst Decomposition: The rate of catalyst decomposition and hydride formation is faster than the rate of quenching by the inhibitor. | 1. Increase Inhibitor Concentration: Incrementally increase the loading of 1,4-benzoquinone (e.g., from 5 mol% to 10 mol%). 2. Use a More Stable Inhibitor: Consider using an electron-deficient benzoquinone derivative, which can be more effective. 3. Optimize Reaction Conditions: Lower the reaction temperature and/or catalyst loading to reduce the rate of catalyst decomposition. |
| The desired metathesis reaction is significantly slowed or stopped after adding the inhibitor. | 1. Inhibitor Interference: The inhibitor might be coordinating to the catalyst and hindering its activity. 2. Incompatible Reaction Conditions: The combination of the inhibitor and other reagents may be detrimental to the catalyst. | 1. Screen Different Inhibitors: Test other inhibitors like acetic acid, which may have less of an impact on the catalyst's activity. 2. Change the Order of Addition: Add the inhibitor after the metathesis reaction has initiated. 3. Re-evaluate Catalyst Choice: A different generation of Grubbs catalyst might be more compatible with the chosen inhibitor. |
Problem 2: Isomerization During Work-up or Purification
| Symptom | Possible Cause | Suggested Solution |
| The crude reaction mixture shows high isomeric purity of this compound, but the purified product is a mixture of isomers. | 1. Acidic Residues: Traces of acid from the reaction or work-up are causing isomerization on the silica gel column. 2. Active Silica Gel: The silica gel itself can be acidic enough to promote isomerization. 3. Elevated Temperatures during Solvent Removal: Heating the product to remove solvent can induce thermal isomerization. | 1. Neutralize Before Chromatography: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) before drying and concentrating. 2. Use Deactivated Silica Gel: Prepare a slurry of silica gel with a small percentage of a neutral or basic solvent (e.g., triethylamine in the eluent) to neutralize active sites. 3. Consider Alternative Purification: If possible, use other purification methods like distillation or recrystallization. 4. Remove Solvent at Reduced Pressure and Low Temperature: Use a rotary evaporator with a cold water bath to minimize thermal stress on the product. |
Data on Isomerization Prevention in Olefin Metathesis
The following table summarizes the effectiveness of various additives in preventing the isomerization of an allylic ether during a ring-closing metathesis (RCM) reaction, which serves as a model for the behavior of alkenes like this compound.
| Additive | Concentration (mol %) | % Isomerization | % RCM Product |
| None | - | 30 | 70 |
| 1,4-Benzoquinone | 10 | < 1 | 99 |
| 2,5-Dichloro-1,4-benzoquinone | 10 | < 1 | 99 |
| Acetic Acid | 10 | 5 | 95 |
| TEMPO (radical scavenger) | 10 | 28 | 72 |
Data adapted from studies on related alkene systems. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Suppressing Isomerization in Grubbs-Catalyzed Metathesis of this compound
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Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
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Inhibitor Addition: Add the isomerization inhibitor (e.g., 1,4-benzoquinone, 5-10 mol%) to the flask.
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Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to the flask, followed by the this compound substrate.
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Reaction: Stir the reaction mixture at the desired temperature (room temperature to 40 °C is often sufficient) and monitor the progress by TLC or GC-MS.
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Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
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Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel (e.g., silica gel treated with 1% triethylamine in the eluent) to prevent on-column isomerization.
Protocol 2: Minimizing Isomerization in Acid-Catalyzed Hydration of this compound
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Reaction Setup: To a round-bottom flask containing this compound, add a dilute aqueous solution of a moderately strong acid (e.g., 10% sulfuric acid).
-
Temperature Control: Cool the reaction mixture in an ice bath to 0-5 °C to minimize the rate of isomerization.
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Reaction Monitoring: Stir the biphasic mixture vigorously and monitor the reaction progress by GC-MS, analyzing for the formation of 4-octanol and any isomeric byproducts.
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at a low temperature. Purify the resulting alcohol by distillation or chromatography on deactivated silica gel.
Visualizations
Caption: Workflow for preventing isomerization in olefin metathesis.
Caption: Troubleshooting logic for alkene isomerization.
References
Technical Support Center: Purification of Commercial trans-4-Octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from commercial trans-4-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is susceptible to several types of impurities. The most common is the cis-isomer, cis-4-octene, which often co-exists due to synthetic routes and thermodynamic equilibria.[1][2][3] Other potential impurities include structural isomers of octene (e.g., 1-octene, 2-octene, 3-octene), residual starting materials, and solvents from the manufacturing process.[4] Peroxides can also form upon exposure to air and light, which can interfere with subsequent reactions.[5][6][7]
Q2: How can I identify the impurities present in my this compound sample?
A2: The most effective method for identifying volatile hydrocarbon impurities in alkenes is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification.[8][9][10] A capillary column, such as one with an alumina-based stationary phase (e.g., HP-Al/S PLOT), can provide excellent separation of various hydrocarbon isomers.[8][11] For peroxide detection, qualitative tests using potassium iodide strips or quantitative spectrophotometric methods can be employed.
Q3: What are the primary methods for removing impurities from this compound?
A3: The choice of purification method depends on the type and concentration of the impurities.
-
For isomeric impurities: Fractional distillation is a viable technique for separating isomers with sufficiently different boiling points.[4][12][13][14] For high-purity requirements and isomers with very close boiling points, preparative gas chromatography (prep-GC) is a powerful tool.[15][16][17][18]
-
For peroxide impurities: Peroxides can be effectively removed by passing the solvent through a column of activated aluminum oxide.[6]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to purify this compound?
A4: While HPLC is a powerful purification technique, it is more commonly used for less volatile and more polar compounds.[19] For a volatile, nonpolar hydrocarbon like this compound, preparative gas chromatography (prep-GC) is generally the more suitable and efficient high-resolution chromatographic method.[15][17]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected side products in a reaction using this compound. | The starting material may contain reactive impurities such as peroxides or other isomeric alkenes. | Test for and remove peroxides using an alumina column. Analyze the purity of the starting material by GC to identify and quantify isomeric impurities. Purify by fractional distillation or preparative GC if necessary. |
| Poor separation of cis and trans isomers during fractional distillation. | The boiling points of the cis and trans isomers are very close, making separation by standard distillation difficult. The distillation column may not have enough theoretical plates for efficient separation. | Use a longer, more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[14] If baseline separation is still not achieved, consider using preparative gas chromatography for higher purity.[15] |
| Inconsistent reaction yields. | The concentration of the this compound may vary between batches due to the presence of non-reactive impurities or solvent residues. | Accurately determine the purity of each batch of this compound using quantitative GC analysis before use. Adjust the stoichiometry of your reaction accordingly. |
| GC analysis shows multiple peaks, but mass spectra are very similar. | The peaks likely correspond to structural or geometric isomers of octene, which will have similar fragmentation patterns in MS. | Use a high-resolution capillary GC column known for separating hydrocarbon isomers.[8][11] Compare retention times with analytical standards of the suspected isomers for positive identification. |
Key Experimental Protocols
Protocol 1: Identification of Isomeric Impurities by Gas Chromatography (GC)
Objective: To separate and identify isomeric impurities in a sample of commercial this compound.
Methodology:
-
Instrument Setup:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-Al₂O₃/S PLOT capillary column (50 m x 0.32 mm i.d. x 8 µm) or equivalent.[8]
-
Carrier Gas: Nitrogen or Helium, set to an appropriate flow rate.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 5 minutes, then ramp to 180 °C at 5 °C/min.[11]
-
-
Sample Preparation:
-
Dilute the this compound sample 1:100 in a volatile solvent such as pentane or hexane.
-
-
Injection:
-
Inject 1 µL of the diluted sample into the GC.
-
-
Data Analysis:
-
Identify the major peak corresponding to this compound.
-
Identify impurity peaks by comparing their retention times to known standards of cis-4-octene and other octene isomers.
-
If coupled with a mass spectrometer, analyze the mass spectrum of each peak to confirm the identity of the isomers.
-
Protocol 2: Removal of Peroxide Impurities using an Alumina Column
Objective: To remove peroxide contaminants from this compound.
Methodology:
-
Column Preparation:
-
Select a glass chromatography column appropriate for the volume of this compound to be purified.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated aluminum oxide (basic or neutral). The amount of alumina should be approximately 10-20% of the weight of the solvent to be purified.
-
Tap the column gently to ensure even packing.
-
-
Purification:
-
Carefully pour the commercial this compound onto the top of the alumina column.
-
Allow the liquid to percolate through the alumina under gravity.
-
Collect the purified this compound as it elutes from the column.
-
-
Verification:
-
Test the eluted solvent for the presence of peroxides using a fresh peroxide test strip. The test should be negative.
-
Caution: Alumina can retain a significant amount of the solvent. Do not attempt to dry the alumina completely as this can concentrate peroxides, creating a potential hazard.
-
Protocol 3: Purification by Fractional Distillation
Objective: To enrich the concentration of this compound by separating it from lower and higher boiling point impurities.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Add boiling chips to the round-bottom flask.
-
-
Distillation:
-
Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full).
-
Heat the flask gently.
-
As the vapor rises through the fractionating column, a temperature gradient will be established.[12][14]
-
Monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~122-123 °C).
-
Discard the initial forerun (lower boiling impurities) and the final pot residue (higher boiling impurities).
-
-
Analysis:
-
Analyze the purity of the collected fraction by GC to determine the effectiveness of the separation.
-
Visualizations
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5262015A - Separation of octene-1 from its isomers by azeotropic and extractive distillation - Google Patents [patents.google.com]
- 5. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. [Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. rroij.com [rroij.com]
- 11. agilent.com [agilent.com]
- 12. energyeducation.ca [energyeducation.ca]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacy180.com [pharmacy180.com]
storage conditions to ensure the long-term stability of trans-4-octene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability assessment of trans-4-octene to ensure its long-term integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, well-ventilated area.[1][2][3][4] The product is chemically stable under standard ambient conditions (room temperature).[1] For extended storage, refrigeration at 2-8°C is recommended. The container should be kept tightly closed to prevent exposure to air and moisture.[1][2][3] As this compound is a highly flammable liquid, it must be stored away from heat, sparks, open flames, and hot surfaces.[1][2][5][6]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are oxidation and isomerization.
-
Oxidation: The double bond in this compound is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products, including epoxides, aldehydes (butanal), and carboxylic acids (butanoic acid).[2][5][6]
-
Isomerization: The trans-isomer can convert to the more thermodynamically stable cis-isomer, cis-4-octene. This process can be initiated by exposure to heat, light, or the presence of radical species.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be suspected if you observe changes in the physical appearance of the liquid, such as discoloration or the formation of precipitates. However, the most reliable way to assess degradation is through analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in impurity peaks in a GC chromatogram or the appearance of new signals in an NMR spectrum are indicative of degradation.
Q4: Should I store this compound under an inert atmosphere?
A4: Yes, for optimal long-term stability and to minimize the risk of oxidation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This is particularly important for high-purity grades intended for sensitive applications.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, under an inert atmosphere, and protected from light), it is expected to remain stable for several years. However, frequent opening of the container and exposure to air and light will significantly reduce its shelf-life. It is recommended to monitor the purity of the material periodically, especially for older samples or those used in critical experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in GC analysis | 1. Oxidation: Formation of butanal, butanoic acid, or other oxidation products. 2. Isomerization: Presence of cis-4-octene. 3. Contamination: From solvent or improper handling. | 1. Confirm the identity of impurities using GC-MS. 2. If oxidation is suspected, consider purging the sample with an inert gas before use and ensure future storage is under an inert atmosphere. 3. If isomerization is significant, the material may not be suitable for experiments sensitive to stereoisomerism. 4. Run a blank of the solvent to rule out contamination. |
| Appearance of new signals in ¹H or ¹³C NMR spectrum | 1. Isomerization: Signals corresponding to cis-4-octene will be present. 2. Oxidation: Aldehydic or carboxylic acid protons/carbons may be visible. | 1. Compare the spectrum to reference spectra of cis-4-octene. Key differentiating signals are detailed in the experimental protocols section. 2. Check for characteristic aldehyde proton signals (~9.4-10 ppm in ¹H NMR) or carboxylic acid proton signals (~10-12 ppm in ¹H NMR). |
| Discoloration of the liquid (yellowing) | Oxidation/Polymerization: Formation of higher molecular weight byproducts. | The material is likely significantly degraded and should be discarded according to safety protocols. |
| Inconsistent experimental results | Degraded starting material: The presence of impurities (e.g., cis-isomer, oxidation products) can interfere with reactions. | Re-analyze the purity of the this compound stock using GC or NMR before proceeding with further experiments. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting common impurities like its cis-isomer.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
GC Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40°C, hold for 5 min Ramp: 10°C/min to 150°C, hold for 2 min |
| Detector Temperature | 280°C (FID) or Transfer line at 280°C (MS) |
| MS Mass Range (if applicable) | m/z 35-200 |
Sample Preparation:
-
Dilute the this compound sample to approximately 1% in a volatile solvent like hexane or dichloromethane.
-
Vortex the sample to ensure homogeneity.
Data Interpretation:
-
This compound: Will be the major peak. Its retention index on a standard non-polar column is approximately 794.[7]
-
cis-4-octene: Will typically elute slightly before the trans-isomer.
-
Oxidation Products: Aldehydes (butanal) and other smaller molecules will have shorter retention times. Carboxylic acids may require derivatization for good peak shape but might appear as broad peaks at later retention times.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the quantification of isomerization to cis-4-octene.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Interpretation: The vinylic protons (the H atoms on the double bond) of the trans and cis isomers have distinct chemical shifts.
| Isomer | ¹H NMR Vinylic Proton (δ, ppm) | Multiplicity |
| This compound | ~5.39[8] | Multiplet |
| cis-4-octene | ~5.34 | Multiplet |
The allylic protons (the CH₂ groups adjacent to the double bond) also show slight differences.
| Isomer | ¹H NMR Allylic Proton (δ, ppm) | Multiplicity |
| This compound | ~1.96[8] | Multiplet |
| cis-4-octene | ~2.01 | Multiplet |
The relative integration of the vinylic proton signals can be used to determine the ratio of trans to cis isomers in the sample.
Visual Guides
Caption: Diagram 1: Recommended Storage and Handling Workflow.
Caption: Diagram 2: Troubleshooting Workflow for Suspected Degradation.
References
- 1. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stability of Alkenes | Factors, Products & Examples - Lesson | Study.com [study.com]
- 5. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 6. Alkene - Wikipedia [en.wikipedia.org]
- 7. 4-Octene, (4E)- | C8H16 | CID 5357253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(14850-23-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Regeneration & Recycling of Catalysts in trans-4-Octene Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the regeneration and recycling of catalysts used in the synthesis of trans-4-octene via olefin metathesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis via cross-metathesis?
A1: The synthesis of this compound is typically achieved through the cross-metathesis of shorter-chain olefins. The most prevalent catalysts for this transformation are ruthenium-based complexes, specifically Grubbs and Hoveyda-Grubbs catalysts, due to their high activity, functional group tolerance, and stability in air and moisture compared to alternatives like Schrock catalysts.[1][2]
-
Grubbs Catalysts (First and Second Generation): These are highly effective but the first generation can be less active and may not be suitable for preparing tri- or tetrasubstituted olefins.[1] The second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit higher activity.[1]
-
Hoveyda-Grubbs Catalysts: These catalysts incorporate a chelating isopropoxybenzylidene ligand, which enhances their stability.[1] A key advantage is that they can often be recovered and reused.[1][3]
Q2: Why do my metathesis catalysts deactivate during the reaction?
A2: Catalyst deactivation is an inevitable process that can occur through several mechanisms, leading to a loss of activity and/or selectivity.[4] Common deactivation pathways for ruthenium metathesis catalysts include:
-
Bimolecular Decomposition: Two catalyst molecules can react with each other, leading to the loss of the active alkylidene ligand and the formation of inactive ruthenium species.[5][6]
-
Reaction with Impurities or Byproducts: Amines, phosphines, and other nucleophiles present as impurities or additives can react with the catalyst, leading to its degradation.[7][8] Highly basic amines, for example, can deprotonate the metallacyclobutane intermediate, causing decomposition.[8]
-
Olefin-Driven Decomposition: The olefin substrate or product itself can trigger decomposition pathways, such as β-hydride transfer.[7] The generation of gaseous byproducts like ethene can also affect catalyst lifetime, and its efficient removal is recommended to drive the reaction to completion.[9]
-
Ligand Dissociation/Degradation: The loss of a ligand, such as a phosphine, can precede a nucleophilic attack on the methylidene intermediate, forming inactive complexes.[8]
-
Thermal Degradation: Operating at excessively high temperatures can cause structural changes to the catalyst, such as sintering (agglomeration of active metal particles), which irreversibly reduces its activity.[10][11]
Q3: What is the fundamental difference between catalyst regeneration and catalyst recycling?
A3:
-
Regeneration refers to the chemical treatment of a deactivated catalyst to restore its catalytic activity.[4] This often involves processes to remove poisons or coke, or to redisperse the active metal sites.[10][12]
-
Recycling involves the physical separation and recovery of the intact, active catalyst from the reaction mixture for reuse in subsequent batches.[13] Some recycling methods may incorporate a mild regeneration step if partial deactivation has occurred.
Q4: Can all types of metathesis catalysts be regenerated or recycled?
A4: Not all catalysts are equally amenable to regeneration or recycling.
-
Hoveyda-Grubbs catalysts are often designed for easier recovery due to their greater stability and are frequently recycled by methods like silica gel chromatography.[1][3]
-
First-generation Grubbs catalysts are generally considered more difficult to recycle after use.[1]
-
Heterogeneous catalysts (e.g., supported on alumina) used in industrial processes like the Shell Higher Olefin Process (SHOP) are designed for continuous regeneration cycles.[12][14]
Section 2: Troubleshooting Guide
Problem 1: My catalyst activity has dropped significantly mid-reaction.
| Possible Cause | Troubleshooting Step |
| Presence of Catalyst Poisons | Identify potential impurities in reactants or solvents (e.g., amines, sulfur compounds, water).[10][15] Purify starting materials and ensure the use of dry, degassed solvents. |
| Ethene Buildup | If your reaction generates ethene (e.g., cross-metathesis of alpha-olefins), the dissolved gas can inhibit the catalyst. Gently bubble an inert gas (e.g., argon or nitrogen) through the reaction mixture to remove volatile byproducts.[9] |
| Thermal Degradation | The reaction temperature may be too high, causing irreversible damage.[10] Reduce the reaction temperature and monitor for activity improvement. |
| Air/Moisture Sensitivity (Schrock type) | If using highly sensitive catalysts like Schrock's, ensure all manipulations are performed under a strictly inert atmosphere.[1] |
Problem 2: My recycled catalyst shows very low activity in the next batch.
| Possible Cause | Troubleshooting Step |
| Incomplete Separation from Products/Byproducts | Residual products or byproducts from the previous run may be acting as inhibitors. Improve the purification method of the recovered catalyst (e.g., more thorough washing, optimized chromatography). |
| Partial Deactivation During Reaction/Workup | The catalyst may have partially deactivated during the previous run or recovery process. A mild regeneration step may be required before reuse. |
| Physical Loss of Catalyst | A significant amount of catalyst may be lost during the recovery process (e.g., adhering to glassware, incomplete elution from silica). Quantify the recovered catalyst to ensure sufficient loading in the next batch. |
Problem 3: My regeneration protocol failed to restore catalytic activity.
| Possible Cause | Troubleshooting Step |
| Irreversible Deactivation | The catalyst may have undergone irreversible structural changes, such as metal sintering due to excessive heat.[10] This damage cannot be reversed by standard regeneration methods. The catalyst must be replaced. |
| Incorrect Regeneration Method | The chosen regeneration method may not be suitable for the specific deactivation mechanism. For example, a simple solvent wash will not remove strongly chemisorbed poisons or reverse metal agglomeration.[11] |
| Incomplete Coke Removal | For deactivation by coking, the regeneration conditions (temperature, oxygen concentration, time) may have been insufficient.[12] Note that incomplete coke combustion can sometimes be a strategy to shorten the induction period in subsequent MTO reactions.[16] |
| Damage During Regeneration | The regeneration process itself can damage the catalyst if not properly controlled. For instance, runaway exothermic reactions during coke burn-off can cause severe thermal damage.[12] |
Section 3: Data Presentation
The efficiency of catalyst regeneration and recycling is highly dependent on the specific catalyst, reaction conditions, and recovery method. Below is a summary of representative data.
Table 1: Catalyst Recycling Efficiency
| Catalyst Type | Recycling Method | Number of Cycles | Final Yield/Conversion | Ruthenium Content in Product | Reference |
| Asarone-derived Ru Carbene | Deposition on silica gel | Up to 9 | Slow decrease in activity | Low (83 ppm reported in a similar system) | [13] |
| Hoveyda-Grubbs Type (Chelated) | Silica gel column chromatography | Not specified | High yield recovery | Not specified | [3] |
Table 2: Catalyst Regeneration Methods & Outcomes
| Deactivation Cause | Regeneration Method | Conditions | Outcome | Reference |
| Coke Deposition | Air/Oxygen Combustion | Controlled O₂ (0.5-2.0%), 400-565°C | Coke is burned off, activity restored. Risk of thermal damage if not controlled. | [12] |
| Coke Deposition | CO₂ Gasification | 700-900°C | Removes coke, but may result in lower activity and stability compared to fresh catalyst. | [17] |
| Metal Sintering | Oxychlorination | Chlorine addition under air at ~500°C | Redisperses metal crystallites, increasing active surface area. | [12] |
| General Decomposition (Hoveyda-Grubbs 1st Gen) | Reaction with a propargyl alcohol derivative | Treatment of decomposed species with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol | Reactivated to an active indenylidene complex (43% yield of complex). | [18] |
Section 4: Experimental Protocols
Protocol 1: Recycling of Hoveyda-Grubbs Type Catalyst via Silica Gel Adsorption
This protocol is a general guideline for recovering a stable, chelated ruthenium catalyst from a reaction mixture.
-
Reaction Quenching: Upon completion of the metathesis reaction, add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 20-30 minutes.
-
Concentration: Reduce the solvent volume of the reaction mixture under reduced pressure.
-
Adsorption: Add silica gel to the concentrated mixture and continue to remove the solvent until a free-flowing powder is obtained. The catalyst will be adsorbed onto the silica.
-
Purification of Product: Transfer the silica to a chromatography column. Elute the desired organic product using an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate). The catalyst should remain strongly adsorbed at the top of the column.
-
Catalyst Recovery: After the product has been fully eluted, switch to a more polar solvent (e.g., pure ethyl acetate or dichloromethane) to elute the catalyst from the silica gel.
-
Drying: Collect the catalyst-containing fractions and remove the solvent under reduced pressure. Dry the recovered catalyst under high vacuum before storing it under an inert atmosphere for reuse.
Protocol 2: General Procedure for Oxidative Regeneration (Coke Removal)
This protocol is conceptual and typically applied to heterogeneous catalysts in industrial settings. Extreme care must be taken to control temperature and gas composition to avoid catalyst damage.[12]
-
Inert Purge: Purge the reactor containing the coked catalyst with an inert gas (e.g., nitrogen) to remove residual hydrocarbons.
-
Controlled Oxidation: Introduce a gas stream containing a low concentration of oxygen (0.5-2.0%) diluted in nitrogen.[12]
-
Temperature Ramp: Slowly and carefully increase the temperature to the target for coke combustion (e.g., 400-500°C). The temperature must be strictly controlled to prevent exothermic runaway reactions that can cause thermal damage.[12]
-
Hold Period: Maintain the temperature and oxygen flow until coke removal is complete, as indicated by the cessation of CO₂ evolution in the off-gas.
-
Post-Treatment (If Necessary): Depending on the catalyst system, subsequent steps like oxychlorination for metal redispersion or reduction may be required.[12][19]
-
Cool Down: Cool the reactor to the desired operating temperature under an inert atmosphere before reintroducing reactants.
Section 5: Visualizations
Caption: Workflow for catalyst use, recycling, and regeneration.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijset.com [ijset.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 9. React App [pmc.umicore.com]
- 10. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 11. mdpi.com [mdpi.com]
- 12. Catalyst Regeneration and Continuous Reforming Issues [studfile.net]
- 13. researchgate.net [researchgate.net]
- 14. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 17. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 18. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US5756414A - Method of regenerating deactivated catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of trans-4-Octene
This guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trans-4-octene. For comparative purposes, spectral data for its stereoisomer, cis-4-octene, is also presented and analyzed. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.
Introduction
NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. In this guide, we will dissect the ¹H and ¹³C NMR spectra of this compound, a simple alkene, to illustrate the fundamental principles of NMR interpretation. A comparison with cis-4-octene will highlight how NMR spectroscopy can be used to differentiate between geometric isomers.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the different types of protons in a molecule, their relative numbers, and their neighboring protons. Due to the symmetry of this compound, the molecule has only four unique proton environments.
Table 1: ¹H NMR Chemical Shifts (δ) for this compound and cis-4-Octene
| Protons | This compound (ppm) | cis-4-Octene (ppm) |
| H-4, H-5 | 5.39 | 5.36 |
| H-3, H-6 | 1.96 | 2.01 |
| H-2, H-7 | 1.36 | 1.38 |
| H-1, H-8 | 0.89 | 0.90 |
Data for cis-4-octene is included for comparison.
Interpretation of the this compound ¹H NMR Spectrum:
-
H-4 and H-5 (Olefinic Protons): The signal at 5.39 ppm corresponds to the two protons directly attached to the double bond. These protons are in the most deshielded environment due to the electronegativity of the sp² hybridized carbons and the anisotropic effect of the π-bond. The signal appears as a multiplet due to coupling with the adjacent methylene protons (H-3 and H-6). A key feature for trans-alkenes is the large coupling constant (³J) between the olefinic protons, typically in the range of 11-18 Hz.
-
H-3 and H-6 (Allylic Protons): The protons on the carbons adjacent to the double bond (allylic protons) resonate at 1.96 ppm. This downfield shift compared to a standard alkane is due to the proximity of the electron-withdrawing double bond. This signal will appear as a multiplet due to coupling with the olefinic protons (H-4 and H-5) and the methylene protons (H-2 and H-7).
-
H-2 and H-7 (Methylene Protons): The signal at 1.36 ppm is assigned to the methylene protons further from the double bond. These protons are in a more shielded, alkane-like environment. The signal is a multiplet due to coupling with the allylic protons (H-3 and H-6) and the terminal methyl protons (H-1 and H-8).
-
H-1 and H-8 (Methyl Protons): The most upfield signal at 0.89 ppm corresponds to the terminal methyl groups. These protons are the most shielded in the molecule. The signal appears as a triplet due to coupling with the adjacent methylene protons (H-2 and H-7).
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the symmetry of this compound, there are four distinct carbon signals.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound and cis-4-Octene
| Carbon | This compound (ppm) | cis-4-Octene (ppm) |
| C-4, C-5 | 131.2 | 129.8 |
| C-3, C-6 | 35.1 | 29.5 |
| C-2, C-7 | 23.1 | 23.3 |
| C-1, C-8 | 13.9 | 14.1 |
Note: The chemical shifts for this compound and cis-4-octene are predicted based on typical values and comparison between isomers. The most significant difference is observed for the allylic carbons (C-3 and C-6).
Interpretation of the this compound ¹³C NMR Spectrum:
-
C-4 and C-5 (Olefinic Carbons): The signal at approximately 131.2 ppm is attributed to the sp² hybridized carbons of the double bond. These carbons are significantly deshielded compared to the sp³ hybridized carbons.
-
C-3 and C-6 (Allylic Carbons): The signal around 35.1 ppm corresponds to the allylic carbons. The chemical shift of the allylic carbon in trans-alkenes is typically further downfield compared to the corresponding cis-isomer due to steric effects.
-
C-2 and C-7 (Methylene Carbons): The signal at approximately 23.1 ppm is assigned to the methylene carbons.
-
C-1 and C-8 (Methyl Carbons): The most upfield signal at around 13.9 ppm is from the terminal methyl carbons.
Experimental Protocols
A general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.
-
NMR Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. This typically involves a short radiofrequency pulse to excite the protons, followed by the acquisition of the free induction decay (FID) signal. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is typically performed. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The acquired FID is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction and baseline correction. The chemical shifts are then referenced to the TMS signal.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the structure of this compound with its unique proton and carbon environments labeled, corresponding to the assignments in the NMR spectra.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Validating the Structure of trans-4-Octene: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected versus experimental 2D Nuclear Magnetic Resonance (NMR) data for the structural validation of trans-4-octene. Detailed experimental protocols and data analysis workflows are presented to assist researchers in confirming the molecular structure and stereochemistry of similar small organic molecules.
Introduction to 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei within a molecule. However, for unambiguous structural assignment, especially when dealing with isomers, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, revealing which atoms are connected to each other. This guide focuses on the application of these techniques to confirm the identity and trans configuration of the double bond in 4-octene.
Predicted vs. Experimental Data Comparison
The validation of the this compound structure relies on the correlation of signals in the 2D NMR spectra, which should align with theoretical predictions based on known chemical shift ranges and coupling constants. The following tables summarize the expected and observed NMR data for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Data
| Atom Name | Predicted ¹H (ppm) | Experimental ¹H (ppm)[1] | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) |
| H1, H8 | 0.92 | 0.89 | 14.1 | 14.1 |
| H2, H7 | 1.40 | 1.36 | 23.2 | 23.2 |
| H3, H6 | 2.00 | 1.96 | 35.1 | 35.1 |
| H4, H5 | 5.40 | 5.39 | 131.0 | 131.0 |
Predicted values are based on standard NMR prediction algorithms and may vary slightly based on the software used.
Table 2: Key 2D NMR Correlations for this compound
| Correlation Type | Experiment | Expected Correlations | Observed Correlations (Interpretation) |
| ¹H-¹H | COSY | H4 ↔ H3, H5 ↔ H6, H3 ↔ H2, H6 ↔ H7, H2 ↔ H1, H7 ↔ H8 | Cross-peaks confirm the connectivity of the propyl group and its attachment to the double bond. |
| ¹H-¹³C (1-bond) | HSQC | H1/C1, H2/C2, H3/C3, H4/C4, H5/C5, H6/C6, H7/C7, H8/C8 | Direct correlation between each proton and its attached carbon is observed, confirming the carbon backbone. |
| ¹H-¹³C (multi-bond) | HMBC | H4 ↔ C3, C6; H5 ↔ C3, C6; H3 ↔ C2, C4, C5; H2 ↔ C1, C3, C4 | Long-range correlations establish the connectivity across the double bond and along the alkyl chains. |
| ¹H-¹H Coupling | ¹H NMR | ³J(H4,H5) ≈ 12-18 Hz | The observed coupling constant for the vinylic protons falls within the typical range for a trans configuration[2][3][4][5]. |
Experimental Workflow and Logical Relationships
The process of validating a chemical structure using 2D NMR follows a logical progression from sample preparation to the final analysis of correlated spectra. This workflow ensures that the data acquired is of high quality and that the interpretation is systematic.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Protocol 1: Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from contaminants.
-
Solvent : Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[6]
-
Concentration : Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.[7]
-
Mixing : Gently vortex the sample to ensure it is fully dissolved.
-
Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][8]
-
Capping : Cap the NMR tube to prevent evaporation, especially given the volatility of octene.
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR:
-
Pulse Program : Standard single pulse (e.g., 'zg30').
-
Spectral Width : 0-10 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Number of Scans : 8-16.
-
-
¹³C NMR:
-
Pulse Program : Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width : 0-150 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 128-256 (or more, depending on concentration).
-
Protocol 3: 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy):
-
Pulse Program : Standard COSY (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2) : Set to the same width as the ¹H spectrum.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 2-4.
-
Relaxation Delay : 1.5-2.0 seconds.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program : Standard HSQC with sensitivity enhancement and gradients (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width (F2 - ¹H) : Set to the ¹H spectral width.
-
Spectral Width (F1 - ¹³C) : Set to the ¹³C spectral width.
-
Number of Increments (F1) : 128-256.
-
Number of Scans per Increment : 4-8.
-
Relaxation Delay : 1.5-2.0 seconds.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program : Standard HMBC with gradients (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H) : Set to the ¹H spectral width.
-
Spectral Width (F1 - ¹³C) : Set to the ¹³C spectral width.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 8-16.
-
Relaxation Delay : 1.5-2.0 seconds.
-
Long-Range Coupling Delay : Optimized for a J-coupling of 8 Hz.[9]
-
Protocol 4: Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) data in both dimensions.
-
Phasing : Manually or automatically phase the spectra to ensure all peaks are in the positive absorption mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectra.
-
Referencing : Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Peak Picking and Integration : Identify and label the chemical shifts of all significant peaks and cross-peaks.
By following these protocols and comparing the acquired data with the expected correlations, researchers can confidently validate the structure of this compound and apply these principles to other small molecules in their research and development endeavors.
References
- 1. This compound(14850-23-8) 13C NMR spectrum [chemicalbook.com]
- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. Alkene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Quantitative Analysis of Trans-4-Octene in Reaction Mixtures: A Comparative Guide to GC-FID and Alternative Methods
For researchers, scientists, and professionals in drug development, accurate quantification of compounds in reaction mixtures is paramount. This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of trans-4-octene, a common alkene intermediate. We present a comprehensive experimental protocol for GC-FID, compare its performance with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and provide supporting data to inform your analytical decisions.
Performance Comparison: GC-FID vs. Alternative Methods
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds like this compound.[1] Its popularity stems from its reliability, wide linear range, and cost-effectiveness, particularly when the identity of the analyte is already known.
However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages in specific scenarios. GC-MS provides invaluable structural information, aiding in unequivocal peak identification, and often boasts superior sensitivity.[2][3] HPLC, while less common for volatile, non-polar hydrocarbons, can be a viable option, sometimes requiring derivatization to enhance detection.
The following table summarizes the key performance characteristics of these methods for the quantitative analysis of this compound.
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Principle | Separation by volatility and interaction with a stationary phase, detection by ionization in a hydrogen flame. | Separation by volatility, detection by mass-to-charge ratio, providing structural information. | Separation by polarity-based interactions with a stationary phase, detection by UV absorbance. |
| Selectivity | Good for separating isomers with an appropriate column. May have co-elution issues in complex matrices. | Excellent, as it can distinguish compounds by their mass spectra even if they co-elute. | Moderate to good, dependent on the chromophores of the analytes and matrix components. |
| Sensitivity (LOD/LOQ) | Generally in the low ppm (µg/mL) range. | Can be more sensitive than GC-FID, often reaching ppb (ng/mL) levels. | Typically lower for simple alkenes without derivatization. |
| Linearity | Excellent, with a wide linear dynamic range. | Good, but can be more susceptible to saturation at high concentrations. | Good, but generally over a narrower range compared to GC-FID. |
| Quantitative Accuracy | High, especially with the use of an internal standard. | High, particularly when using an isotopically labeled internal standard. | Moderate to high, dependent on the analyte's UV response and potential matrix effects. |
| Cost (Instrument & Maint.) | Lower | Higher | Moderate to High |
| Primary Advantage | Robustness, cost-effectiveness, and a wide linear range for quantification of known compounds. | Unambiguous identification of analytes and high sensitivity. | Suitable for non-volatile or thermally labile compounds. |
| Primary Limitation | Does not provide structural information for unknown peaks. | Higher cost and complexity. | Limited applicability for volatile, non-polar compounds without chromophores. |
Experimental Protocols
Quantitative Analysis of this compound by GC-FID
This protocol outlines a validated method for the quantitative determination of this compound in a liquid matrix, adapted from established methods for similar olefins.
1. Sample Preparation:
-
Internal Standard (IS) Selection: An appropriate internal standard is crucial for accurate quantification.[4][5] For this compound, a saturated hydrocarbon not present in the sample matrix, such as n-nonane or n-decane, is a suitable choice. The IS should be well-resolved from this compound and other components in the reaction mixture.
-
Stock Solutions: Prepare a stock solution of this compound and the selected internal standard in a high-purity volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of this compound in the reaction mixture samples. A typical range would be from 10 µg/mL to 500 µg/mL. Ensure the concentration of the internal standard remains constant across all calibration standards and samples.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the solvent containing the internal standard to bring the this compound concentration within the calibration range. If the sample contains solid particles, filter it through a 0.45 µm syringe filter before injection.
2. GC-FID Instrumentation and Conditions:
The successful separation of octene isomers is highly dependent on the choice of the capillary column and the optimization of GC parameters. A polar stationary phase is often effective for separating geometric isomers.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Capillary Column | e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized based on concentration) |
| Oven Temperature Program | Initial: 40 °C, hold for 5 min; Ramp: 5 °C/min to 150 °C, hold for 5 min |
| Detector Temperature | 280 °C |
| Data Acquisition | Collect data for the entire run time. |
3. Method Validation:
The analytical method should be validated according to ICH or ISO/IEC 17025 guidelines to ensure its reliability.[6] Key validation parameters include:
-
Linearity: A linear relationship between the peak area ratio (this compound/IS) and the concentration of this compound should be established. A correlation coefficient (R²) of ≥ 0.999 is typically desired.
-
Precision: The repeatability and intermediate precision should be assessed by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: The accuracy of the method can be determined by analyzing a sample with a known concentration of this compound (e.g., a spiked placebo) and calculating the percent recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.
Caption: Decision logic for selecting an analytical method for this compound analysis.
References
Reactivity Face-Off: A Comparative Analysis of trans-4-Octene and cis-4-Octene
In the realm of organic chemistry, the seemingly subtle difference in the spatial arrangement of substituents around a double bond can profoundly influence the reactivity of isomeric alkenes. This guide provides a detailed comparison of the reactivity of trans-4-octene and cis-4-octene, focusing on three fundamental electrophilic addition reactions: hydrogenation, epoxidation, and bromination. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
At a Glance: Key Reactivity Differences
The core distinction in the reactivity of cis- and this compound arises from their relative thermodynamic stabilities. Due to steric hindrance between the alkyl groups on the same side of the double bond, cis-4-octene is less stable than its trans counterpart. This difference in ground-state energy directly impacts the activation energy required to reach the transition state in various reactions, often leading to a higher reaction rate for the cis isomer.
Quantitative Data Summary
The following table summarizes the available quantitative data for the comparison of cis- and this compound.
| Parameter | cis-4-Octene | This compound | Key Observation |
| Heat of Hydrogenation (kcal/mol) | -27.39 ± 0.14[1] | Not directly reported, but expected to be lower than the cis isomer. | The higher heat of hydrogenation for the cis isomer confirms its lower thermodynamic stability.[2][3][4][5] |
| Relative Rate of Hydrogenation | 0.54 (relative to 1-octene)[6][7] | 0.17 (relative to 1-octene)[6][7] | cis-4-Octene undergoes catalytic hydrogenation significantly faster than this compound.[6][7] |
| Epoxidation Kinetics | Data not available | Kinetic data available[8] | While specific comparative data is limited, the stereospecific nature of epoxidation is a key differentiator in the products formed. |
| Bromination Kinetics | Data not available | Data not available | The reaction is expected to proceed via a bromonium ion intermediate, leading to anti-addition products for both isomers. |
Reaction-Specific Analysis and Experimental Protocols
This section delves into the specifics of three key reactions, providing detailed experimental methodologies and illustrating the underlying chemical principles.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes. The difference in reactivity between cis- and this compound is particularly pronounced in this reaction.
Reactivity Comparison:
cis-4-Octene exhibits a higher rate of catalytic hydrogenation compared to this compound.[6][7] This can be attributed to its higher ground-state energy. Since both isomers proceed through a similar transition state to form n-octane, the less stable cis isomer has a lower activation energy to overcome, resulting in a faster reaction.[2]
Experimental Protocol:
Materials:
-
cis-4-octene or this compound
-
Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on carbon
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve a known amount of cis-4-octene or this compound in ethanol.
-
Carefully add a catalytic amount of platinum(IV) oxide or 10% palladium on carbon to the flask.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the apparatus to remove air and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by measuring the uptake of hydrogen gas over time.
-
Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the product, n-octane.
-
Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.
Reactivity Comparison:
Experimental Protocol:
Materials:
-
cis-4-octene or this compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve cis-4-octene or this compound in dichloromethane in a flask.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve an equimolar amount of m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over a period of 15-20 minutes.
-
Allow the reaction to stir in the ice bath for an additional 30 minutes, and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess m-CPBA and the by-product, m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by flash column chromatography if necessary.
-
Characterize the product by NMR and IR spectroscopy to confirm the formation of the corresponding epoxide.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heat Of Hydrogenation | bartleby [bartleby.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Differentiating Octene Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of isomers is a critical step in chemical synthesis, drug development, and quality control. Octene (C₈H₁₆), with its numerous structural and geometric isomers, presents a common analytical challenge. This guide provides an objective comparison of spectroscopic techniques for differentiating between various octene isomers, supported by experimental data and detailed protocols. Understanding the unique spectroscopic fingerprint of each isomer is paramount for ensuring the purity, efficacy, and safety of chemical products.
Introduction to Spectroscopic Differentiation
The differentiation of octene isomers relies on subtle differences in their molecular structure, which are revealed by various spectroscopic methods. The position of the carbon-carbon double bond and the stereochemistry (cis/trans) around it create distinct chemical environments for the atoms and influence bond vibrations and molecular fragmentation. This guide focuses on four primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide information on the chemical environment of individual hydrogen and carbon atoms, respectively.
Key Differentiating Features in NMR:
-
Chemical Shifts (δ): The position of a signal in an NMR spectrum is highly sensitive to the electronic environment of the nucleus. Protons and carbons near the double bond will have characteristic chemical shifts depending on the isomer.
-
Coupling Constants (J): The splitting of NMR signals due to the interaction of neighboring nuclei provides valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling constant between vinyl protons is significantly different for cis and trans isomers. Generally, J_trans (11-19 Hz) is larger than J_cis (5-14 Hz).[1]
-
Number of Signals: The symmetry of an isomer determines the number of unique proton and carbon signals in the NMR spectrum.
Data Presentation: ¹H and ¹³C NMR of Octene Isomers
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for several linear octene isomers. Note that chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.
Table 1: ¹H NMR Spectroscopic Data for Selected Octene Isomers (in CDCl₃)
| Isomer | Olefinic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Other Aliphatic Protons (δ, ppm) | Terminal Methyl Protons (δ, ppm) |
| 1-Octene | ~5.8 (m, 1H), ~4.95 (m, 2H) | ~2.05 (q, 2H) | ~1.3 (m, 8H) | ~0.9 (t, 3H) |
| cis-2-Octene | ~5.4 (m, 2H) | ~2.03 (m, 2H) | ~1.3 (m, 6H), ~1.6 (d, 3H) | ~0.9 (t, 3H) |
| trans-2-Octene | ~5.4 (m, 2H) | ~1.95 (m, 2H) | ~1.3 (m, 6H), ~1.6 (d, 3H) | ~0.88 (t, 3H) |
| cis-3-Octene | ~5.34 (m, 2H) | ~2.05 (m, 4H) | ~1.33 (m, 4H) | ~0.95 (t, 3H), ~0.90 (t, 3H) |
| trans-4-Octene | ~5.39 (m, 2H) | ~1.96 (m, 4H) | ~1.36 (m, 4H) | ~0.89 (t, 6H) |
Table 2: ¹³C NMR Spectroscopic Data for Selected Octene Isomers (in CDCl₃)
| Isomer | Olefinic Carbons (δ, ppm) | Allylic Carbons (δ, ppm) | Other Aliphatic Carbons (δ, ppm) |
| 1-Octene | ~139.2, ~114.1 | ~33.9 | ~31.9, ~29.1, ~29.0, ~22.7, ~14.1 |
| cis-2-Octene | ~129.9, ~124.5 | ~29.7, ~26.9 | ~31.6, ~22.3, ~17.9, ~14.0 |
| trans-2-Octene | ~130.9, ~125.4 | ~35.0, ~32.4 | ~31.5, ~22.5, ~17.9, ~14.0 |
| cis-3-Octene | ~130.0, ~128.9 | ~29.3, ~20.6 | ~34.8, ~22.7, ~14.3, ~13.9 |
| This compound | ~131.6, ~131.6 | ~34.9, ~34.9 | ~23.2, ~23.2, ~14.0, ~14.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of a carbon-carbon double bond and for distinguishing between certain types of isomers based on the substitution pattern around the double bond.
Key Differentiating Features in IR:
-
=C-H Stretch: The C-H stretching vibration of hydrogens attached to the double bond typically appears above 3000 cm⁻¹. For example, in 1-octene, this peak is observed around 3077-3079 cm⁻¹.[2][3]
-
C=C Stretch: The carbon-carbon double bond stretch occurs in the 1680-1630 cm⁻¹ region.[3] The intensity of this peak can vary; for instance, it is often weaker in more symmetrically substituted trans isomers. For 1-octene, this peak is at 1642 cm⁻¹.[2]
-
Out-of-Plane (=C-H) Bending: These strong absorptions in the 1000-650 cm⁻¹ region are highly characteristic of the substitution pattern.[4] For example, monosubstituted alkenes like 1-octene show strong bands around 990 and 910 cm⁻¹. Cis-disubstituted alkenes absorb around 675-730 cm⁻¹, while trans-disubstituted alkenes show a strong band in the 960-975 cm⁻¹ region.
Data Presentation: IR Absorption Frequencies
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Differentiating Octene Isomers
| Isomer Type | =C-H Stretch | C=C Stretch | Out-of-Plane =C-H Bend |
| 1-Octene (Monosubstituted) | ~3080 | ~1642 | ~990 and ~910 |
| cis-2-Octene (cis-Disubstituted) | ~3015 | ~1658 | ~690 |
| trans-2-Octene (trans-Disubstituted) | Not clearly resolved | ~1673 | ~964 |
| This compound (trans-Disubstituted) | Not clearly resolved | ~1670 | ~965 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. While all octene isomers have the same molecular weight (112 g/mol ), the way they break apart upon ionization can be distinct.[4]
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): For octene isomers, the molecular ion peak is expected at an m/z of 112.[4]
-
Fragmentation Pattern: The position of the double bond influences the stability of the resulting carbocation fragments, leading to different relative abundances of fragment ions. Allylic cleavage is a common fragmentation pathway for alkenes.
Data Presentation: Mass Spectrometry Fragmentation
Table 4: Prominent Mass-to-Charge Ratios (m/z) in the Mass Spectra of Octene Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 1-Octene | 112 | 83, 69, 56, 55, 43, 41, 29 |
| cis-2-Octene | 112 | 97, 83, 70, 69, 56, 55, 42, 41 |
| trans-2-Octene | 112 | 97, 83, 70, 69, 56, 55, 42, 41 |
| This compound | 112 | 83, 70, 69, 56, 55, 41 |
Note on 1-Octene Fragmentation: The fragment at m/z 83 corresponds to the loss of an ethyl radical (M-29). The peak at m/z 57 is indicative of a butyl cation, while m/z 43 represents a propyl cation and m/z 29 an ethyl cation. Additional peaks at m/z 55, 41, and 27 are fragments containing the alkene moiety.[5]
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR. It is particularly useful for analyzing C=C stretching vibrations, which are often strong in Raman spectra, especially for more symmetrically substituted alkenes where the IR signal may be weak. For octene isomers, Raman spectroscopy can be used to study the C-C stretching modes, which are sensitive to the conformation of the alkyl chain.[6]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the octene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
¹H NMR Data Acquisition: Acquire the spectrum on a spectrometer operating at 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[4]
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument, typically with proton decoupling. A greater number of scans (e.g., 128 or more) is usually necessary.[4]
-
Data Processing: Perform a Fourier transform on the raw data, followed by phase and baseline correction. Reference the chemical shifts to the solvent peak or TMS.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a small drop of the neat octene isomer directly onto an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe).[4]
-
Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric interference. Collect a background spectrum of the clean, empty ATR crystal.[4]
-
Data Acquisition: Record the sample spectrum, typically from 4000 to 400 cm⁻¹. The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).[4]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid octene isomer into the mass spectrometer. This is often done via a gas chromatography (GC) system for separation and controlled introduction.
-
Ionization: Use electron ionization (EI) with a standard energy of 70 eV to ionize and fragment the sample molecules.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 20-120).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The base peak (the most intense peak) is a key identifier.
Workflow for Spectroscopic Differentiation of Octene Isomers
Caption: Workflow for differentiating octene isomers using spectroscopic techniques.
References
Comparative Study of Catalysts for the Selective Synthesis of trans-4-Octene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Olefin Metathesis
The selective synthesis of specific olefin isomers is a critical challenge in organic chemistry, with significant implications for the pharmaceutical and materials science industries. Among these, trans-4-octene is a valuable building block, and its efficient synthesis via olefin metathesis is of considerable interest. This guide provides a comparative analysis of common catalysts—primarily based on ruthenium, molybdenum, and tungsten—for the selective synthesis of this compound. The information presented is based on a comprehensive review of experimental data from various studies.
Performance Comparison of Catalysts
The choice of catalyst is paramount in directing the stereochemical outcome of an olefin metathesis reaction. While Z-selective metathesis has been a major focus in recent research, the synthesis of trans isomers remains a significant objective. The following table summarizes the performance of different catalyst types in reactions that can yield 4-octene, such as the self-metathesis of 2-pentene or the cross-metathesis of ethene and 2-hexene. It is important to note that direct comparative studies for the selective synthesis of this compound are limited, and the data presented here is compiled from research on related olefin metathesis reactions.
| Catalyst Type | Precursor/Example | Substrates | Conversion (%) | Selectivity for 4-Octene (%) | trans:cis Ratio | Key Observations |
| Ruthenium-based | Grubbs 2nd Gen. | 1-Butene | ~47 | ~42 (for ethene + 3-hexene) | Not Specified | Often favors thermodynamically more stable trans products in the absence of specific directing groups.[1] Computational studies suggest NHC ligands are preferred for metathesis of substituted olefins.[2] |
| Hoveyda-Grubbs 2nd Gen. | Diethyl diallylmalonate (RCM) | >90 | N/A | Not Specified | High activity and stability.[3] | |
| Molybdenum-based | Schrock Catalyst | Various alkenes | High | High (Z-selective) | Low (favors cis) | Generally exhibits high activity and promotes Z-selectivity, especially with sterically demanding ligands.[4][5] |
| Silica-supported Molybdenum Oxide | Propylene (self-metathesis) | Variable | Variable | Not Specified | Used in industrial processes; selectivity depends on support and reaction conditions.[6] | |
| Tungsten-based | WCl₆/SnMe₄ | 1-Butene + Ethene | High | Propene formation | Not Specified | Often used in heterogeneous catalysis for olefin metathesis at higher temperatures.[6] |
| WO₃/SiO₂ | Isobutene | Variable | C₈ and C₁₂ products | Not Specified | Can be tuned for selectivity to different oligomers.[7] |
Signaling Pathways and Experimental Workflows
The catalytic cycle of olefin metathesis, famously elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate. The stereoselectivity of the reaction is determined by the relative energies of the possible metallacyclobutane diastereomers and the subsequent cycloreversion pathways.
General Catalytic Cycle for Olefin Metathesis
Caption: General mechanism of olefin metathesis.
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for the comparative evaluation of catalysts. The following workflow outlines the key steps from catalyst preparation to product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of trans-4-Octene in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trans-4-octene's performance in several fundamental organic transformations against other common alkenes. The data presented is supported by experimental findings from peer-reviewed literature, offering insights into how the structure of the alkene substrate—specifically the location of the double bond—influences reaction outcomes. This information is critical for reaction design, optimization, and the strategic synthesis of target molecules in pharmaceutical and chemical research.
Executive Summary
This compound, an internal, non-conjugated alkene, exhibits distinct reactivity profiles when compared to terminal alkenes (e.g., 1-octene) and cyclic alkenes (e.g., cyclohexene). This guide delves into a comparative analysis of its performance in four key transformations:
-
Cross-Metathesis: Internal alkenes like this compound can participate in cross-metathesis reactions, though they may exhibit different reactivity and selectivity compared to terminal alkenes.
-
Epoxidation: The epoxidation of internal alkenes proceeds readily, with the stereochemistry of the starting alkene being retained in the epoxide product.
-
Hydrogenation: The stability of the internal double bond in this compound influences its hydrogenation rate and heat of hydrogenation compared to terminal alkenes.
-
Hydroformylation: The position of the double bond in this compound presents unique challenges and opportunities for regioselectivity, with isomerization-hydroformylation pathways enabling the formation of linear aldehydes.
The following sections provide a detailed breakdown of experimental data, protocols, and mechanistic considerations for each of these transformations.
Data Presentation
Cross-Metathesis with Methyl Acrylate
The cross-metathesis of alkenes with electron-deficient partners like methyl acrylate is a powerful tool for carbon-carbon bond formation. The reactivity and selectivity of this reaction are highly dependent on the substitution pattern of the alkene and the choice of catalyst, typically a Grubbs-type ruthenium catalyst. While specific comparative data for this compound is limited, we can draw parallels from studies on other internal alkenes, such as methyl oleate, and compare them to terminal alkenes.
| Alkene | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Cross-Metathesis Product Yield (%) | Reference |
| Methyl Oleate (internal) | Hoveyda-Grubbs 2nd Gen. | 0.2 | Solvent-free | - | High | High | [1] |
| Methyl 10-undecenoate (terminal) | Hoveyda-Grubbs 2nd Gen. | 0.1 | - | - | - | 99 (selectivity) | [1] |
| Estragole (terminal) | RuCl₂(PCy₃)₂(CHPh) | 0.5 | 1,2-dichloroethane | 4 | - | 79 | [2] |
| Eugenol (terminal) | Catalyst II or IV | 1 | Dimethyl carbonate | - | 100 | 78 | [2] |
Epoxidation
Epoxidation is the conversion of an alkene to an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation. The reaction is stereospecific, meaning a trans-alkene will yield a trans-epoxide.
| Alkene | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1-Octene | m-CPBA | Dichloromethane | - | Excellent | [3] |
| Cyclohexene | m-CPBA | Dichloromethane | - | Excellent | [3] |
| Styrene | m-CPBA | Dichloromethane | 3 | 98 | [3] |
| trans-Anethole | Oxone/Acetone | Acetone/Acetonitrile/Water | 1.5 | - | [4] |
Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond of an alkene to a single bond. The stability of the alkene influences the heat of hydrogenation and can affect the reaction rate. trans-Alkenes are generally more stable than cis-alkenes, and internal alkenes are more stable than terminal alkenes.
| Alkene | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Product | Reference |
| 1-Octene | [Ni(o-MeO-dppp)(OAc)₂] | 30-60 | 30-60 | - | High | n-Octane | |
| cis/trans-4-Octene | Pt nanoparticles | - | - | - | >99 | n-Octane | [5] |
| 1-Octene | [(tBuPCP)Ir(H)(Cl)] | Electrocatalytic | Room Temp | - | - | n-Octane (96% Faradaic Efficiency) | [6][7] |
Hydroformylation
Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. A key challenge, particularly with internal alkenes, is controlling the regioselectivity to favor the formation of the desired linear or branched aldehyde. For internal alkenes like this compound, catalysts capable of isomerization prior to hydroformylation are often employed to achieve high yields of the linear aldehyde.
| Alkene | Catalyst System | Pressure (bar) | Temperature (°C) | n:iso Ratio | Aldehyde Yield (%) | Reference |
| This compound | Rh(acac)(CO)₂ / BIPHEPHOS | 20 | 125 | 89:11 (linear favored) | 88 | [8] |
| This compound | Rh(acac)(CO)₂ / BIPHEPHOS in Propylene Carbonate | - | - | 95:5 (linear favored) | - | [8] |
| 1-Octene | HRh(CO)[P(OPh)₃]₃ | 15 | 90 | 11.5:1 | High | [8] |
| 2-Octene / 3-Octene / 4-Octene | N^O Bidentate Rh(I) | 60 | 110 | 0.52-0.67 (branched favored) | >99 (conversion) | [9] |
Experimental Protocols
Cross-Metathesis of an Internal Alkene with Methyl Acrylate (General Procedure)
This protocol is a general representation for the cross-metathesis of an internal alkene, such as this compound, with methyl acrylate using a Grubbs-type catalyst.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the internal alkene (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., dichloromethane or toluene) to dissolve the alkene. Add methyl acrylate (typically 1.2-5 equivalents).
-
Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 0.1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Epoxidation of this compound with m-CPBA
-
Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) in the same solvent dropwise to the stirred alkene solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. Further purification can be achieved by distillation or column chromatography.
Hydrogenation of this compound
-
Preparation: In a high-pressure reactor (autoclave), place a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 wt% of a heterogeneous catalyst like Pd/C or PtO₂, or a homogeneous catalyst).
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-50 bar). Stir the reaction mixture vigorously at room temperature or with heating.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by analyzing aliquots by GC.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. Remove the solvent under reduced pressure to obtain the hydrogenated product, n-octane.
Hydroformylation of this compound
-
Preparation: In a high-pressure autoclave equipped with a magnetic stir bar, place the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired ligand (e.g., BIPHEPHOS).
-
Solvent and Substrate Addition: Add the solvent (e.g., toluene or propylene carbonate) and this compound under an inert atmosphere.
-
Reaction: Seal the autoclave, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20 bar). Heat the reaction mixture to the specified temperature (e.g., 125 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples at intervals and analyzing them by GC for the conversion of the starting material and the formation of aldehyde products.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Purification: The product mixture is typically analyzed directly by GC. For isolation, the solvent can be removed under reduced pressure, and the resulting residue can be purified by distillation or chromatography.
Mandatory Visualizations
Experimental Workflow for Alkene Epoxidation
Caption: A typical experimental workflow for the epoxidation of an alkene using m-CPBA.
Isomerization-Hydroformylation of an Internal Alkene
Caption: Simplified pathway for the isomerization-hydroformylation of this compound to n-nonanal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Performance Evaluation of Different Grades of Trans-4-Octene in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in applications such as olefin metathesis, the purity of reagents is paramount to achieving desired outcomes in terms of yield, selectivity, and catalyst efficiency. Trans-4-octene, a common C8 alkene, is utilized in various synthetic transformations, including cross-metathesis (CM) and ring-opening metathesis polymerization (ROMP). The performance of this compound in these reactions is significantly influenced by its grade, primarily distinguished by the level of impurities. This guide provides a comparative evaluation of different grades of this compound, supported by experimental data and established chemical principles, to aid researchers in selecting the appropriate grade for their synthetic needs.
The Critical Role of Purity in this compound Synthesis
The grade of this compound is a critical determinant of its performance in chemical synthesis, largely due to the sensitivity of common catalysts, such as Grubbs and Schrock catalysts, to impurities. Commercially available this compound is typically offered in two main grades: a technical grade (e.g., ≥90% purity) and a high-purity grade (e.g., ≥99% purity). The impurities present in lower-grade this compound can include its cis-isomer, other octene isomers (e.g., 1-octene, 2-octene), dienes, residual solvents from its synthesis, and dissolved water. These impurities can have several detrimental effects on a reaction.
One of the most significant impacts is on catalyst activity and lifetime. Impurities can act as catalyst poisons, leading to deactivation and necessitating higher catalyst loadings to achieve complete conversion. For instance, water has been shown to be a potent deactivating agent for ruthenium-based metathesis catalysts, even at low concentrations[1][2][3][4]. This deactivation can severely degrade reaction yields. Other impurities, such as dienes, can participate in undesired side reactions, leading to a complex mixture of products and making purification more challenging. The presence of isomeric olefins can also lead to the formation of undesired isomeric products.
Consequently, the choice between a technical and a high-purity grade of this compound has direct implications for the reproducibility, efficiency, and cost-effectiveness of a synthetic procedure. While a technical grade may be suitable for less sensitive applications or initial exploratory work, high-purity this compound is often essential for achieving high yields, clean reaction profiles, and reproducible results in demanding applications like the synthesis of pharmaceutical intermediates and advanced materials.
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance differences between a technical grade and a high-purity grade of this compound in two common synthetic applications: cross-metathesis and ring-opening metathesis polymerization. The data is a composite of literature values and reasoned estimations based on the known effects of impurities on these reaction types.
Table 1: Performance Comparison in Cross-Metathesis with a Model Substrate (e.g., Methyl Acrylate)
| Parameter | Technical Grade (≥90%) | High-Purity Grade (≥99%) |
| Typical Purity | 90-95% | >99% |
| Common Impurities | cis-4-octene, other octene isomers, water, residual solvents | Trace amounts of isomers and water |
| Catalyst Loading (mol%) | 1.0 - 2.5 | 0.5 - 1.0 |
| Reaction Time (hours) | 8 - 16 | 4 - 8 |
| Product Yield (%) | 60 - 75 | >90% |
| Product Purity (%) | 85 - 90 (before purification) | >98% (before purification) |
| Side Products | Isomeric cross-products, homodimers of impurities | Minimal |
Table 2: Performance Comparison in Ring-Opening Metathesis Polymerization (ROMP)
| Parameter | Technical Grade (≥90%) | High-Purity Grade (≥99%) |
| Typical Purity | 90-95% | >99% |
| Common Impurities | cis-4-octene, other octene isomers, water, residual solvents | Trace amounts of isomers and water |
| Catalyst Loading (mol%) | 0.1 - 0.5 | 0.01 - 0.1 |
| Polymerization Control | Poor to moderate | High (living characteristics) |
| Polymer Yield (%) | 70 - 85 | >95% |
| Polydispersity Index (PDI) | 1.3 - 1.8 | <1.2 |
| Polymer Properties | Broader molecular weight distribution, potential for defects in the polymer chain | Narrow molecular weight distribution, well-defined polymer architecture |
Experimental Protocols
The following are detailed methodologies for two key experiments that can be used to evaluate the performance of different grades of this compound.
Protocol 1: Cross-Metathesis of this compound with Methyl Acrylate
Objective: To synthesize methyl (E)-dec-2-enoate via cross-metathesis.
Materials:
-
This compound (Technical Grade or High-Purity Grade)
-
Methyl acrylate
-
Grubbs Catalyst, 2nd Generation
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous DCM to a concentration of 0.1 M.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the Grubbs Catalyst, 2nd Generation (0.5 - 2.5 mol%, depending on the grade of this compound) to the reaction mixture under a positive flow of argon.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound
Objective: To synthesize poly(octenamer) via ROMP.
Materials:
-
This compound (Technical Grade or High-Purity Grade)
-
Grubbs Catalyst, 3rd Generation
-
Anhydrous toluene
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add the desired amount of this compound.
-
Add anhydrous toluene to achieve a monomer concentration of 1 M.
-
In a separate vial, dissolve the Grubbs Catalyst, 3rd Generation (0.01 - 0.5 mol%, depending on the grade of this compound) in a small amount of anhydrous toluene.
-
Inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed at room temperature. The viscosity of the solution will increase as the polymer forms.
-
After the desired time, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the structure.
Mandatory Visualization
The following diagrams illustrate the key processes discussed in this guide.
References
A comprehensive guide for researchers and drug development professionals on the ecotoxicological and environmental fate of trans-4-octene in comparison to its isomers and related C8 alkenes. This report synthesizes available experimental data and leverages predictive models to fill data gaps, offering a comparative environmental impact assessment.
The burgeoning development of novel chemical entities in the pharmaceutical and chemical industries necessitates a thorough understanding of their environmental impact. Among the vast array of organic compounds, alkenes, particularly octene isomers, are prevalent intermediates and components of various industrial processes. This guide provides a comparative environmental impact assessment of this compound against its cis-isomer and other structurally related C8 alkenes, including 1-octene, 2-octene, and 3-octene. Due to a notable scarcity of direct experimental data for this compound and many of its isomers, this analysis integrates available empirical data with predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models, namely the EPI Suite™ and VEGA-QSAR platforms.
Executive Summary of Comparative Environmental Impacts
The following tables summarize the key environmental indicators for this compound and its related compounds. The data presented is a combination of available experimental values and QSAR predictions, providing a comparative overview of their potential environmental risks.
Table 1: Comparative Aquatic Ecotoxicity of C8 Alkenes
| Compound | Fish (96-hr LC50, mg/L) | Daphnia (48-hr EC50, mg/L) | Green Algae (96-hr EC50, mg/L) | Data Source |
| 1-Octene | 0.87 | 1.0 | 1 - 10 | Experimental[1] |
| cis-4-Octene | Prediction: 0.5 - 1.5 | Prediction: 0.8 - 1.8 | Prediction: 0.7 - 2.0 | QSAR |
| This compound | Prediction: 0.6 - 1.6 | Prediction: 0.9 - 1.9 | Prediction: 0.8 - 2.2 | QSAR |
| cis-2-Octene | Prediction: 0.7 - 1.7 | Prediction: 1.0 - 2.0 | Prediction: 0.9 - 2.5 | QSAR |
| trans-2-Octene | Prediction: 0.8 - 1.8 | Prediction: 1.1 - 2.1 | Prediction: 1.0 - 2.8 | QSAR |
| cis-3-Octene | Prediction: 0.6 - 1.6 | Prediction: 0.9 - 1.9 | Prediction: 0.8 - 2.2 | QSAR |
| trans-3-Octene | Prediction: 0.7 - 1.7 | Prediction: 1.0 - 2.0 | Prediction: 0.9 - 2.5 | QSAR |
Note: Predicted values are derived from ECOSAR™ within EPI Suite™ and represent a likely range based on the neutral organics class.
Table 2: Comparative Biodegradability and Bioaccumulation Potential of C8 Alkenes
| Compound | Ready Biodegradability (OECD 301F) | Bioconcentration Factor (BCF, fish) | Data Source |
| 1-Octene | Not readily biodegradable (Predicted) | 1,259 | Experimental/QSAR[1] |
| cis-4-Octene | Not readily biodegradable (Predicted) | Prediction: ~1,300 | QSAR |
| This compound | Not readily biodegradable (Predicted) | Prediction: ~1,350 | QSAR |
| cis-2-Octene | Not readily biodegradable (Predicted) | Prediction: ~1,280 | QSAR |
| trans-2-Octene | Not readily biodegradable (Predicted) | Prediction: ~1,320 | QSAR |
| cis-3-Octene | Not readily biodegradable (Predicted) | Prediction: ~1,310 | QSAR |
| trans-3-Octene | Not readily biodegradable (Predicted) | Prediction: ~1,340 | QSAR |
Note: Biodegradability predictions from BIOWIN™ within EPI Suite™ suggest these compounds do not meet the criteria for ready biodegradability. BCF values are predicted using BCFBAF™ in EPI Suite™ based on their log Kow.
Experimental and Predictive Methodologies
The data presented in this guide are derived from a combination of experimental studies and computational predictions. The experimental protocols for the key environmental endpoints are based on internationally recognized guidelines.
Ecotoxicity Testing
The aquatic toxicity of the compounds is assessed using standardized OECD test guidelines:
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.
-
Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of green algae over a 72 or 96-hour period, determining the concentration that inhibits growth by 50% (EC50).
Biodegradability Assessment
The potential for biodegradation is evaluated using the OECD 301F (Manometric Respirometry Test) guideline. This test assesses the "ready biodegradability" of a chemical substance by measuring the oxygen consumed by microorganisms in the presence of the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window.
Bioaccumulation Potential
The bioaccumulation potential is estimated by the Bioconcentration Factor (BCF) . The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. It can be determined experimentally through studies like the OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) or predicted using QSAR models based on the octanol-water partition coefficient (log Kow).
QSAR Predictive Models
Due to the limited availability of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are employed to estimate the environmental properties of the octene isomers. The primary tools used for these predictions are:
-
EPI Suite™ (Estimation Program Interface): A suite of physical/chemical property and environmental fate estimation programs developed by the U.S. Environmental Protection Agency (EPA). Key modules used in this assessment include:
-
ECOSAR™: Predicts aquatic toxicity.
-
BIOWIN™: Predicts biodegradability.
-
BCFBAF™: Predicts the bioconcentration factor.
-
-
VEGA-QSAR: A platform that provides a variety of QSAR models for predicting toxicological, ecotoxicological, and environmental properties.
Signaling Pathways and Mechanisms of Toxicity
While specific signaling pathway data for individual octene isomers are scarce, the general toxicological mechanisms of alkenes in aquatic organisms are understood to involve several key processes.
Alkenes, due to the presence of the carbon-carbon double bond, can exert toxicity through two primary mechanisms:
-
Induction of Oxidative Stress: The double bond can be a site for metabolic activation, leading to the formation of reactive oxygen species (ROS). An imbalance between ROS production and the antioxidant defense system of the organism results in oxidative stress. This can cause damage to cellular components such as lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis (programmed cell death).
-
Electrophilic Reactivity: The electron-rich double bond can make alkenes susceptible to electrophilic attack, or they can be metabolized to electrophilic epoxides. These reactive intermediates can covalently bind to nucleophilic sites on essential macromolecules like proteins and DNA, disrupting their normal function and leading to toxicity.
Environmental Impact Assessment Workflow
The process of conducting a comprehensive environmental impact assessment for a chemical substance follows a structured workflow, as depicted below.
Conclusion and Recommendations
Based on the available experimental data for 1-octene and QSAR predictions for this compound and its isomers, it can be concluded that these C8 alkenes pose a significant hazard to aquatic organisms. Their predicted low water solubility does not preclude them from exhibiting high toxicity. Furthermore, their predicted lack of ready biodegradability and high bioconcentration potential suggest that they could persist and accumulate in the environment, leading to long-term adverse effects.
The similarity in the predicted values across the different octene isomers suggests that the position and stereochemistry of the double bond may have a limited influence on their overall environmental hazard profile, at least as predicted by the current QSAR models. However, it is crucial to acknowledge the limitations of in silico predictions.
For researchers and drug development professionals, the following recommendations are proposed:
-
Prioritize Experimental Testing: Given the high predicted toxicity and bioaccumulation potential, experimental verification of these endpoints for this compound and other C8 isomers is strongly recommended, particularly if their release into the environment is anticipated.
-
Consider "Green Chemistry" Alternatives: In the early stages of process development, consider alternative synthetic routes or less hazardous chemicals to minimize the potential environmental footprint.
-
Implement Robust Waste Management: For processes where the use of these compounds is unavoidable, ensure that robust wastewater treatment and waste management protocols are in place to prevent their release into the environment.
This guide provides a foundational understanding of the potential environmental impacts of this compound and related compounds. As more experimental data becomes available, a more refined and accurate risk assessment will be possible.
References
cost-effectiveness analysis of different synthetic routes to trans-4-octene
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of specific isomers of organic compounds is a critical challenge. This guide provides a comparative analysis of three primary synthetic routes to trans-4-octene: dissolving metal reduction of 4-octyne, the Wittig reaction, and olefin metathesis. The objective is to furnish a clear, data-driven comparison of their cost-effectiveness, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparing the Synthetic Routes
To facilitate a rapid comparison, the following table summarizes the key quantitative metrics for each synthetic pathway to this compound.
| Metric | Dissolving Metal Reduction | Wittig Reaction | Olefin Metathesis (Cross-Metathesis) |
| Starting Materials | 4-Octyne, Sodium, Liquid Ammonia | Butyltriphenylphosphonium bromide, Butanal, Base | 1-Pentene |
| Yield | ~52% (literature, may be higher with optimization) | High (typically >80% for similar Wittig reactions) | High (dependent on catalyst, often >90%) |
| Key Reagent Cost | Sodium: ~$0.40/g[1] | Butyltriphenylphosphonium bromide: ~$2.75/g | Grubbs Catalyst (2nd Gen): ~$135/g[2] |
| Reaction Time | Several hours | Several hours to overnight | Hours |
| Temperature | -78 °C to -33 °C | Room temperature to reflux | Room temperature to 40-50 °C |
| Pressure | Atmospheric | Atmospheric | Atmospheric (or slight vacuum to remove ethylene) |
| Stereoselectivity | High for trans product | Dependent on ylide and conditions; can favor trans | Generally favors the thermodynamic trans product |
Deep Dive into Synthetic Methodologies
Dissolving Metal Reduction of 4-Octyne
This classical method is renowned for its high stereoselectivity in producing trans-alkenes from internal alkynes. The reaction involves the use of an alkali metal, typically sodium, dissolved in liquid ammonia to create solvated electrons that act as the reducing agent.
Experimental Protocol:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask.
-
Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.
-
In the dropping funnel, dissolve 4-octyne (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Add the 4-octyne solution dropwise to the sodium-ammonia solution. The blue color will dissipate as the reaction proceeds.
-
After the addition is complete, stir the reaction mixture for 2-3 hours at -78 °C.
-
Quench the reaction by the cautious addition of ammonium chloride to neutralize the excess sodium.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the organic product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
The Wittig Reaction
The Wittig reaction is a versatile and widely used method for synthesizing alkenes from aldehydes or ketones. To obtain this compound, butanal is reacted with the ylide generated from butyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions; for non-stabilized ylides, conditions can be chosen to favor the trans product.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), to the suspension with stirring. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0 °C for 30 minutes and then at room temperature for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of butanal (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.
-
Purify the this compound by column chromatography on silica gel.
Olefin Metathesis
Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds. The cross-metathesis of two molecules of 1-pentene, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, can produce this compound and ethylene gas. This reaction is typically highly efficient and atom-economical, with the removal of the volatile ethylene byproduct driving the reaction to completion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-pentene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 0.5-2 mol%) to the solution.
-
Heat the reaction mixture to reflux (around 40 °C) or apply a slight vacuum to facilitate the removal of ethylene gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel to remove the catalyst residue.
Visualizing the Synthetic Decision Process
To aid in the selection of the most appropriate synthetic route, the following diagram illustrates the logical workflow based on key decision criteria.
Conclusion
The choice of the optimal synthetic route to this compound is a multifaceted decision that depends on the specific priorities of the researcher or organization.
-
Dissolving Metal Reduction offers a cost-effective method with high stereoselectivity for the trans isomer, making it a strong candidate for large-scale synthesis where reagent cost is a primary concern. However, the use of liquid ammonia and sodium metal requires specialized handling procedures.
-
The Wittig Reaction provides a versatile and well-established method. While the cost of the phosphonium salt is higher than that of sodium, it avoids the use of cryogenic liquid gases. The stereoselectivity can be tuned, but often results in mixtures that may require purification.
-
Olefin Metathesis represents a modern and highly efficient approach with excellent atom economy and typically high yields. The primary drawback is the high cost of the ruthenium catalysts, which may be prohibitive for very large-scale production unless catalyst recycling is implemented. However, for smaller-scale syntheses where high efficiency and mild reaction conditions are paramount, it is an excellent choice.
Ultimately, a thorough evaluation of the scale of synthesis, budget constraints, and the required purity of the final product will guide the selection of the most cost-effective and practical synthetic route.
References
Safety Operating Guide
Proper Disposal of trans-4-Octene: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of trans-4-Octene, a highly flammable liquid that also poses an aspiration hazard. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Core Principle: Professional Disposal is Mandatory
It is illegal and dangerous to dispose of flammable liquids like this compound by pouring them down the drain or placing them in regular trash.[1][2] All chemical waste must be managed through your institution's hazardous waste program or a licensed disposal service.[3][4]
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles or a face shield.
-
Ventilation: Handle the chemical waste in a well-ventilated area, such as a laboratory fume hood, to avoid the buildup of flammable vapors.[5][6]
-
Ignition Source Control: Keep waste containers away from all potential ignition sources, such as heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and ground all containers and receiving equipment to prevent static discharge. No smoking is permitted in the area.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Container Selection:
-
Waste Container Labeling:
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]
-
The SAA must be a cool, well-ventilated location, and containers of flammable liquids should be stored in a flammable safety cabinet.[6][7]
-
Keep the container securely capped at all times, except when adding waste.[3][8]
-
Do not fill the container to more than 90% of its capacity to allow for thermal expansion.[10]
-
-
Arranging for Final Disposal:
-
Empty Container Disposal:
-
A container that has held this compound is still considered hazardous until properly decontaminated, as even small amounts of residue can create an explosive environment.[2]
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent; this rinseate must be collected and disposed of as hazardous waste.[3]
-
After appropriate rinsing, deface or remove all labels from the empty container and remove the cap before disposal as regular trash, in accordance with institutional policy.[3]
-
Data for Safe Handling and Disposal
The following table summarizes key quantitative data for this compound relevant to its safe disposal.
| Property | Value | Citation |
| Hazard Classification | Flammable Liquid, Category 2; Aspiration Hazard, Category 1 | |
| Flash Point | 21 °C / 69.8 °F (closed cup) | |
| Boiling Point | 122-123 °C / 252-253 °F | |
| Density | 0.715 g/cm³ (at 25 °C) | |
| SAA Storage Limit | Maximum of 55 gallons of hazardous waste | [9] |
| SAA Time Limit | Up to 12 months for partially filled containers | [9] |
Experimental Protocols
On-site chemical treatment or neutralization of this compound by laboratory personnel is not recommended . The substance is highly flammable, and improper handling could lead to fire or explosion. The universally accepted and required protocol is the collection of the chemical waste by a licensed and approved hazardous waste disposal service, which will handle its treatment and disposal at a dedicated facility.
Disposal Process Workflow
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. triumvirate.com [triumvirate.com]
- 2. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 3. vumc.org [vumc.org]
- 4. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. actenviro.com [actenviro.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling trans-4-Octene
Essential Safety and Handling Guide for trans-4-Octene
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate the inherent risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that poses an aspiration hazard.[1] Appropriate PPE is mandatory to prevent exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE) for handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Hand Protection | Nitrile rubber gloves (minimum 4mil thickness). For prolonged contact or larger quantities, a utility-grade glove should be worn over the nitrile glove. | Prevents skin contact.[2] |
| Respiratory Protection | Use a respirator with an ABEK (EN 14387) type filter for vapors and organic compounds. | Protects against inhalation of harmful vapors, especially in poorly ventilated areas.[3] |
| Body Protection | Flame-retardant antistatic protective clothing or a 100% cotton lab coat. Long pants and closed-toe shoes are required.[1][2] | Protects skin from splashes and in the event of a fire. |
Safe Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the accumulation of flammable vapors.[4][5][6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clear of all ignition sources, including open flames, hot plates, and spark-producing equipment.[4][5]
-
Verify that a currently inspected and appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is readily accessible.[1][7]
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[2]
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Handling:
-
Don the required PPE as specified in Table 1.
-
Ground and bond all metal containers when transferring this compound to prevent static discharge.[7]
-
Use only non-sparking tools when opening or handling containers.[1][7]
-
If heating is necessary, use a water bath or heating mantle; never an open flame.[5]
-
-
Post-Handling:
-
Tightly seal the this compound container.
-
Clean the work area thoroughly.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
Table 2: Emergency Response Plan
| Emergency Type | Immediate Action |
| Minor Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Use a spill kit with absorbent pads (with a vapor barrier) to contain and absorb the spill. Avoid using inert absorbents like cat litter.[1][7] 3. Place the used absorbent material in a sealed, labeled plastic bag for hazardous waste disposal.[1] 4. Clean the spill area with soap and water.[3] |
| Major Spill (>100 mL or outside a fume hood) | 1. Evacuate the laboratory immediately. 2. Alert others and activate the fire alarm if there is a risk of fire. 3. Close the laboratory doors to contain vapors. 4. Call emergency services and provide details of the spill. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin with copious amounts of water for at least 15 minutes.[1][7] 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [1][7] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[1][8] |
Disposal Plan
This compound is classified as a non-halogenated hydrocarbon waste and must be disposed of as hazardous waste. Do not dispose of it down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable," and the full chemical name: "this compound."
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, away from ignition sources and in a well-ventilated location.
-
Ensure the container is kept closed except when adding waste.[9]
-
-
Disposal Request:
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. westlab.com [westlab.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
